molecular formula C4H5ClN4 B016297 4-Chloro-2,6-diaminopyrimidine CAS No. 156-83-2

4-Chloro-2,6-diaminopyrimidine

Cat. No.: B016297
CAS No.: 156-83-2
M. Wt: 144.56 g/mol
InChI Key: QJIUMVUZDYPQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,6-diaminopyrimidine (CAS 156-83-2) is a high-purity, white to off-white crystalline solid with the molecular formula C₄H₅ClN₄ and a molecular weight of 144.56 g/mol. This versatile pyrimidine derivative serves as a critical building block in medicinal chemistry and biochemical research, primarily valued as a key intermediate in the synthesis of various pharmaceuticals, including the well-known antihypertensive and hair growth agent Minoxidil. Its primary research value lies in its bifunctional reactivity, where the chlorine atom at the 4-position and the amino groups at the 2- and 6-positions allow for sequential and selective functionalization. This makes it an indispensable scaffold for constructing more complex molecules. Researchers utilize this compound in the development of novel antiviral and anticancer agents, where its structure can be incorporated to mimic natural nucleobases and interact with enzymatic targets. Beyond pharmaceuticals, it finds application in agricultural chemical research for the formulation of herbicides and pesticides. Notably, its potential role in environmental science is being investigated, as studies suggest it can contribute to the degradation of persistent s-triazine herbicides like atrazine and simazine, aiding in the reduction of environmental contamination. This product is characterized by a melting point of 199-202 °C and is slightly soluble in water. It is stable under acidic conditions but may decompose in alkaline environments; it is also sensitive to light and heat. Proper storage at 0-8°C in a sealed, dark container is recommended. Handle with care using appropriate personal protective equipment, as the compound may cause skin and eye irritation and be harmful if swallowed. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIUMVUZDYPQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166022
Record name 4-Chloro-2,6-diaminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156-83-2
Record name 2,4-Diamino-6-chloropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-6-chloropyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 156-83-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-2,6-diaminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,6-diaminopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.332
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIAMINO-6-CHLOROPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83NU5F7ZAS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

synthesis of 4-Chloro-2,6-diaminopyrimidine from 2,6-diaminopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Chloro-Diaminopyrimidines: A Senior Application Scientist's Perspective

Foreword: Navigating Isomeric Complexity in Pyrimidine Synthesis

The synthesis of chlorinated diaminopyrimidines is a cornerstone of heterocyclic chemistry, providing crucial intermediates for a range of pharmaceutically active compounds. This guide focuses on the preparation of these valuable synthons. It is critical, however, to address a common point of ambiguity in the literature: the distinction between 4-Chloro-2,6-diaminopyrimidine (CAS 156-83-2) and its isomer, 6-Chloro-2,4-diaminopyrimidine . While structurally similar, their synthetic pathways and applications can differ. The most prominent application, the synthesis of Minoxidil, utilizes 6-chloro-2,4-diaminopyrimidine.[1] Much of the accessible, well-documented industrial synthesis literature revolves around this 2,4-diamino isomer. This guide will therefore focus on the most robust and widely reported synthetic route, which proceeds through a hydroxypyrimidine intermediate to yield 6-chloro-2,4-diaminopyrimidine, a process often broadly discussed in contexts that may lead to confusion with the 2,6-diamino isomer. We will also explore alternative direct chlorination strategies applicable to the pyrimidine core.

Strategic Overview: The Hydroxypyrimidine Pathway

The most field-proven and scalable approach to synthesizing 6-chloro-2,4-diaminopyrimidine involves a two-stage process. This strategy is predicated on the principle that direct chlorination of an electron-rich diaminopyrimidine ring can be challenging, often leading to side reactions and purification difficulties. By contrast, the conversion of a hydroxyl group on the pyrimidine ring to a chlorine atom is a highly efficient and controllable transformation.

The overall workflow can be visualized as follows:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination Guanidine Guanidine Condensation Base-Catalyzed Condensation Guanidine->Condensation Ethyl_Cyanoacetate Ethyl_Cyanoacetate Ethyl_Cyanoacetate->Condensation DAHP 2,4-Diamino-6-hydroxypyrimidine (DAHP) Condensation->DAHP Chlorination_Reaction Chlorination DAHP->Chlorination_Reaction POCl3 Phosphorus Oxychloride (POCl3) POCl3->Chlorination_Reaction DACP 6-Chloro-2,4-diaminopyrimidine (DACP) Chlorination_Reaction->DACP G Start Guanidine + Ethyl Cyanoacetate Step1 Nucleophilic attack of guanidine on the nitrile carbon Start->Step1 Step2 Intramolecular cyclization via attack on the ester carbonyl Step1->Step2 Step3 Tautomerization and elimination of ethanol Step2->Step3 End 2,4-Diamino-6-hydroxypyrimidine Step3->End

Sources

Technical Monograph: Chemical Properties & Synthetic Utility of 4-Chloro-2,6-diaminopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 156-83-2 | Formula:


 | MW:  144.56  g/mol [1][2][3][4]

Part 1: Executive Summary & Strategic Importance

4-Chloro-2,6-diaminopyrimidine (also known as 6-chloropyrimidine-2,4-diamine) is a "privileged scaffold" in medicinal chemistry. Its structural duality—possessing both electron-rich amino groups and an electron-deficient pyrimidine core—makes it a versatile linchpin for drug development.

It is most industrially significant as the immediate precursor to Minoxidil (Rogaine), a potassium channel opener used for hypertension and androgenic alopecia. Beyond this, it serves as a critical electrophile in the synthesis of kinase inhibitors, exploiting the C4-chlorine atom for regio-controlled Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings.

Part 2: Physicochemical Profile

The following data aggregates experimental values and predictive models to establish a baseline for handling and formulation.

PropertyValue / DescriptionContext for Researchers
Appearance White to off-white crystalline powderDiscoloration (yellowing) indicates oxidation or moisture exposure.
Melting Point 199–202 °CSharp melting point indicates high purity; broad range suggests hydrolysis to 2,4-diamino-6-hydroxypyrimidine.
Solubility DMSO, DMF, Methanol (Moderate)Poor water solubility requires polar organic co-solvents for homogeneous reactions.
pKa ~3.7 (Ring N) / ~6.3 (Conjugate acid)The amino groups significantly increase basicity compared to unsubstituted pyrimidine. Protonation occurs at ring nitrogens (N1/N3).
Stability Acid Stable / Base SensitiveSusceptible to hydrolysis in strong aqueous base at high temperatures.

Part 3: Electronic Structure & Reactivity Guide

Understanding the electronic "push-pull" mechanism is vital for designing successful syntheses.

The Deactivation-Activation Paradox

The pyrimidine ring is inherently electron-deficient (π-deficient), making C2, C4, and C6 susceptible to nucleophilic attack. However, the two amino groups at positions 2 and 6 are strong Electron Donating Groups (EDGs) .

  • The Push: The lone pairs on the exocyclic amines donate density into the ring via resonance, partially neutralizing the electron deficiency of the ring. This makes the C4-Cl bond less reactive toward

    
     than in 4-chloropyrimidine.
    
  • The Pull: The electronegative ring nitrogens (N1, N3) still withdraw density, ensuring that under forcing conditions (heat, polar aprotic solvents), the C4-Cl remains a viable leaving group.

Regioselectivity Map

The following diagram illustrates the reactive sites and the logic behind chemical transformations.

ReactivityMap Core 4-Chloro-2,6- diaminopyrimidine C4_Cl C4-Cl Position (Electrophilic Site) Core->C4_Cl Site of SnAr & Pd-Catalyzed Coupling N_Ring Ring Nitrogens (N1/N3) (Nucleophilic Site) Core->N_Ring Site of N-Oxidation (Minoxidil Route) Amino Exocyclic Amines (H-Bond Donors) Core->Amino Directing Groups (Deactivates C4) SnAr_Prod Substituted Pyrimidines (Kinase Inhibitors) C4_Cl->SnAr_Prod NOxide_Prod Pyrimidine N-Oxides (Minoxidil) N_Ring->NOxide_Prod

Figure 1: Reactivity map highlighting the dual electrophilic/nucleophilic nature of the scaffold.

Part 4: Key Transformations & Experimental Protocols

The Minoxidil Pathway (N-Oxidation Strategy)

The synthesis of Minoxidil is the primary industrial application. While early routes utilized phenoxy-displacement, modern "green" chemistry approaches favor direct N-oxidation of the chloropyrimidine followed by substitution.

Mechanism:

  • N-Oxidation: The ring nitrogen (N3) is oxidized using

    
     and a catalyst (e.g., Sodium Tungstate) or MCPBA. The electron-withdrawing N-oxide activates the C4 position further.
    
  • Displacement: Piperidine displaces the chlorine.

MinoxidilFlow Start This compound Step1 N-Oxidation (H2O2, Na2WO4, MeOH) Start->Step1 Inter Intermediate: 6-Chloro-2,4-diaminopyrimidine-3-oxide Step1->Inter Step2 SnAr Displacement (Piperidine, Reflux) Inter->Step2 Final Product: Minoxidil Step2->Final

Figure 2: The atom-economical "Direct Oxidation" route to Minoxidil.

Protocol: Suzuki-Miyaura Cross-Coupling

For drug discovery libraries, replacing the Chlorine with an aryl group is essential. The amino groups can poison Pd catalysts, so specific ligands are required.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos for difficult substrates.
  • Base:

    
     (2.0 eq, 2M aqueous)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the pyrimidine substrate, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes to remove

    
     (Crucial: Oxygen causes homocoupling of boronic acids).
    
  • Catalyst Addition: Add the Palladium catalyst quickly under a counter-flow of Argon. Seal the vial.

  • Reaction: Heat to 90–100 °C for 12–16 hours.

    • Note: The reaction mixture usually turns black (Pd precipitation) upon completion.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. The diamino product is polar; if it does not extract well, use 10% MeOH in DCM.

  • Purification: Flash chromatography. (Typical eluent: DCM:MeOH 95:5).

Protocol: Nucleophilic Aromatic Substitution ( )

Used to install amines at the C4 position.

Reagents:

  • Nucleophile: Primary or Secondary Amine (1.5 eq)

  • Base: DIPEA (2.0 eq) or excess amine.

  • Solvent: n-Butanol or DMF (High boiling point required).

Methodology:

  • Dissolve this compound in n-Butanol (0.5 M concentration).

  • Add the amine and DIPEA.

  • Reflux (118 °C ) for 12 hours.

    • Why Reflux? The electron-donating amino groups at C2/C6 deactivate the ring. Lower temperatures (e.g., THF reflux) often result in incomplete conversion.

  • Cool to RT. The product often precipitates directly from n-Butanol. Filter and wash with cold ethanol.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Irrit. 2 (H315): Causes skin irritation.[3]

  • Eye Irrit. 2A (H319): Causes serious eye irritation.

  • STOT SE 3 (H335): May cause respiratory irritation.[3]

Critical Handling Notes:

  • Dust Hazard: The fine crystalline powder becomes airborne easily. Use a localized exhaust hood when weighing.

  • Incompatibility: Reacts violently with strong oxidizing agents (e.g., pure chlorates).

  • Storage: Keep in a cool, dry place. Hygroscopic tendencies can lead to caking and hydrolysis over long periods.

References

  • ChemicalBook. (2023).[1] this compound: Properties, Applications, and Safety.[1][2][3]Link

  • Kuspinar, G., & Avci, B. (2020).[5] Synthesis of Minoxidil using Nanospinel Ferrites as Catalysts. ResearchGate. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67458, 6-Chloropyrimidine-2,4-diamine.Link

  • BenchChem. (2025).[6][7][8] Application Notes: Nucleophilic Substitution on 4-Chloropyrimidines.[6]Link

  • Quest Journals. (2015). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil.Link

Sources

A Guide to the Spectroscopic Characterization of 4-Chloro-2,6-diaminopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Chloro-2,6-diaminopyrimidine

This compound (CAS No: 156-83-2) is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of numerous pharmaceutical and agricultural agents.[1][2] With a molecular formula of C₄H₅ClN₄ and a molecular weight of 144.56 g/mol , its structure is characterized by a pyrimidine ring substituted with a chlorine atom and two amino groups.[3] This arrangement of functional groups makes it a versatile intermediate for developing antiviral and anticancer drugs, as well as a key component in crop protection chemicals.[1]

Accurate and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity, purity, and efficacy of the final products. This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound, offering field-proven insights into data acquisition and interpretation for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Workflow

The structural elucidation of this compound relies on a multi-technique approach to probe its atomic and molecular properties. Nuclear Magnetic Resonance (NMR) spectroscopy defines the carbon-hydrogen framework, Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups and their vibrational modes, and Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern.

Spectroscopic_Workflow cluster_compound Compound Information cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound C₄H₅ClN₄ MW: 144.56 g/mol NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR FTIR FT-IR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS Structure C-H Framework Connectivity NMR->Structure Functional_Groups Vibrational Modes Functional Groups FTIR->Functional_Groups Molecular_Formula Molecular Weight Elemental Composition Fragmentation MS->Molecular_Formula Final Final Structural Confirmation Structure->Final Functional_Groups->Final Molecular_Formula->Final

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and number of unique atoms in the molecule.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The spectrum of this compound was acquired on a 400 MHz instrument using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[4]

Causality of Experimental Choices:

  • Solvent (DMSO-d₆): This solvent is chosen for its ability to dissolve the polar analyte and for its deuterated nature, which prevents large solvent signals from obscuring the analyte's proton signals. Furthermore, the protons of the amino groups (-NH₂) are exchangeable, and DMSO-d₆ is a hydrogen bond acceptor, which often results in broader, but observable, -NH₂ peaks.

  • Field Strength (400 MHz): A higher field strength provides better signal dispersion and resolution, which is crucial for distinguishing between closely spaced peaks and for more accurate integration.

¹H NMR Data Summary

Signal AssignmentChemical Shift (δ) in ppmMultiplicityIntegrationInferred Protons
-NH₂ (Amino)6.61Broad Singlet2HProtons on one amino group
-NH₂ (Amino)6.37Broad Singlet2HProtons on the second amino group
-CH (Aromatic)5.72Singlet1HProton on the pyrimidine ring (C5-H)
Data sourced from ChemicalBook.[4]

Interpretation: The ¹H NMR spectrum displays three distinct signals. The downfield signals at 6.61 and 6.37 ppm, integrating to two protons each, are characteristic of the two amino groups. Their broadness is typical due to quadrupole broadening from the adjacent ¹⁴N nuclei and potential proton exchange. The singlet at 5.72 ppm, integrating to a single proton, is assigned to the sole hydrogen atom attached to the pyrimidine ring at the C5 position. The singlet multiplicity confirms it has no adjacent proton neighbors.

Mol_Structure_H cluster_labels mol H1 5.72 ppm (s, 1H) H2 6.61 ppm (br s, 2H) 6.37 ppm (br s, 2H)

Sources

The Privileged Scaffold: 4-Chloro-2,6-diaminopyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Applications of 4-Chloro-2,6-diaminopyrimidine in Drug Discovery Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS 156-83-2), often referred to as 6-chloro-2,4-diaminopyrimidine , represents a "privileged structure" in medicinal chemistry. Its utility extends far beyond its commoditized role as the primary precursor for Minoxidil .[1] For the modern drug discovery scientist, this scaffold offers a distinct combination of a hydrogen-bond-rich "hinge-binding" motif (the 2,4-diaminopyrimidine core) and a versatile electrophilic handle (the C4/C6-chlorine) capable of regioselective functionalization.

This technical guide dissects the compound’s reactivity profile, details its critical role in the synthesis of KATP channel openers, and outlines its application as a template for ATP-competitive kinase inhibitors.

Chemical Profile & Reactivity Landscape[1]

To effectively utilize this compound, one must understand its electronic distribution. The pyrimidine ring is electron-deficient, but the two amino groups at positions 2 and 6 (or 2 and 4, depending on numbering conventions) act as strong electron donors (+M effect), significantly deactivating the ring toward nucleophilic aromatic substitution (SNAr) compared to simple chloropyrimidines.

Structural Parameters[1][2][3][4][5][6][7][8][9]
  • CAS: 156-83-2[2][3]

  • Molecular Weight: 144.56 g/mol [1][4][2][5]

  • Basicity: The ring nitrogens are weakly basic due to delocalization of the exocyclic amino lone pairs.

  • Numbering Convention: Throughout this guide, we utilize the IUPAC numbering where the chlorine is at position 6 relative to the nitrogens at 1 and 3, often synonymous with 6-chloro-pyrimidine-2,4-diamine .

Reactivity Map

The molecule presents three distinct sites for derivatization:

  • C6-Chlorine (Electrophile): The primary site for SNAr, though it requires activation (e.g., N-oxidation or high temperatures) due to the electron-rich nature of the diaminopyrimidine system.

  • N-Ring Nitrogens (Nucleophiles): Susceptible to N-oxidation and protonation.

  • Exocyclic Amines (Nucleophiles): Available for acylation or reductive amination, though less nucleophilic than typical anilines.

ReactivityMap Core This compound (Scaffold) SNAr S_NAr Displacement (C-Cl Bond) Target: Library Generation Core->SNAr  Nucleophiles (Amines, Alkoxides) NOx N-Oxidation (Ring Nitrogen) Target: Minoxidil Synthesis Core->NOx  Peracids/H2O2 (Activation) Acylation N-Acylation (Exocyclic Amines) Target: Solubility/Prodrugs Core->Acylation  Acid Chlorides

Figure 1: Chemoselective reactivity map of the this compound scaffold.

Core Application I: Synthesis of KATP Channel Modulators (Minoxidil)

The industrial utility of this scaffold is best exemplified by the synthesis of Minoxidil , a potassium channel opener. The synthesis is a masterclass in regioselective activation. The electron-rich diaminopyrimidine ring makes the chlorine a poor leaving group. To facilitate displacement by piperidine, the ring is first activated via N-oxidation.

Mechanistic Insight

Direct reaction of this compound with piperidine is sluggish. By oxidizing the ring nitrogen (N3) to the N-oxide, the carbon at position 6 becomes significantly more electrophilic due to the inductive withdrawal of the oxygen, facilitating the SNAr reaction.

Detailed Experimental Protocol: Minoxidil Synthesis

Note: This protocol synthesizes Minoxidil via the N-oxide route.

Reagents:

  • This compound (1.0 eq)[2]

  • m-Chloroperbenzoic acid (m-CPBA) or H₂O₂/Sodium Tungstate

  • Piperidine[1][2][6][7][8]

  • Ethanol (solvent)[7]

Step-by-Step Methodology:

  • N-Oxidation (Activation):

    • Dissolve this compound (14.4 g, 100 mmol) in Ethanol (150 mL).

    • Slowly add m-CPBA (1.1 eq) at 0°C to prevent over-oxidation.

    • Stir at room temperature for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The N-oxide is more polar.

    • Critical Checkpoint: Ensure regioselectivity.[9][10] The target is 6-chloro-2,4-diaminopyrimidine-3-oxide.

    • Filter the precipitate or concentrate to obtain the intermediate.

  • Nucleophilic Substitution (SNAr):

    • Resuspend the N-oxide intermediate (16.0 g, ~100 mmol) in Ethanol (100 mL).

    • Add Piperidine (17.0 g, 200 mmol, 2.0 eq). The excess acts as a base to scavenge HCl.

    • Reflux the mixture (approx. 78°C) for 3–5 hours.

    • Observation: The reaction mixture typically turns from a suspension to a clear solution as the product forms, then precipitates upon cooling.

  • Isolation:

    • Cool the reaction mixture to 4°C.

    • Filter the white crystalline solid (Minoxidil).[6]

    • Recrystallize from Methanol/Water to achieve pharmaceutical purity (>99%).

MinoxidilRoute SM Start: This compound Step1 Step 1: N-Oxidation (m-CPBA or H2O2/WO4) SM->Step1 Activation Inter Intermediate: 6-Chloro-2,4-diaminopyrimidine-3-oxide Step1->Inter Step2 Step 2: SNAr Displacement (Piperidine, Reflux) Inter->Step2 Cl Displacement Prod Product: Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide) Step2->Prod

Figure 2: Synthetic pathway for Minoxidil highlighting the N-oxide activation strategy.

Core Application II: Kinase Inhibitor Discovery

In oncology and immunology, the 2,4-diaminopyrimidine motif is a classic pharmacophore for ATP-competitive kinase inhibitors. It mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase "hinge" region.

The Pharmacophore Model[14]
  • Hinge Binding: The N1 nitrogen (acceptor) and the C2-amino group (donor) form a bidentate hydrogen bond network with the backbone of the kinase hinge residues.

  • The "Gatekeeper" Vector: The C6-Chlorine position points towards the "gatekeeper" residue or the solvent-exposed front. Displacing this chlorine with bulky aryl or heteroaryl groups allows the inhibitor to access hydrophobic pockets (Selectivity Pocket) or solubilizing regions.

Library Generation Workflow

Researchers use this compound to generate focused libraries. Unlike the Minoxidil route, kinase synthesis often avoids N-oxidation to preserve the aromaticity required for hydrophobic stacking in the ATP pocket.

Reaction Conditions for Library Synthesis: Since the ring is deactivated, standard SNAr requires forcing conditions. Modern protocols utilize Palladium-catalyzed Buchwald-Hartwig aminations to achieve substitution under milder conditions.

Table 1: Comparative Synthetic Conditions for C6-Functionalization

MethodReagentsConditionsProsCons
Classical SNAr Amine, DIPEA, n-BuOH120–150°C (Microwave)Metal-free, cheapLow yields for steric amines; harsh.
Acid-Catalyzed SNAr Amine, HCl (cat.), Water/EtOH100°C, RefluxProtonation activates ringLimited substrate scope.
Buchwald-Hartwig Pd(OAc)₂, BINAP, Cs₂CO₃80–100°C, TolueneHigh yields, broad scopePd contamination, cost.
Diagram: Kinase Binding Mode

The following diagram illustrates how the scaffold docks into a generic kinase ATP pocket.

KinaseBinding cluster_0 Pharmacophore Design Scaffold 2,4-Diaminopyrimidine Core Hinge Kinase Hinge Region (Backbone H-Bonds) Scaffold->Hinge H-Bond Donor (2-NH2) H-Bond Acceptor (N1) Solvent Solvent Front / Ribose Pocket (Solubility/Selectivity) Scaffold->Solvent Vector via C6-Substitution (Displacement of Cl)

Figure 3: Pharmacophore model showing the interaction of the 2,4-diaminopyrimidine core with the kinase hinge and the vector for modification at C6.

Safety, Handling, and Stability

While this compound is a stable solid, it requires specific handling protocols due to its biological activity and potential toxicity.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential mutagenicity (due to alkylating potential of the chloro-pyrimidine moiety, though low compared to mustards).

  • Storage: Store in a cool, dry place. Protect from moisture. The compound is stable at room temperature but can hydrolyze slowly in strong aqueous alkali to form the 6-hydroxy derivative.

  • Analytical Verification:

    • HPLC: C18 column, Water/Acetonitrile gradient (buffered to pH 4.5).

    • NMR: Distinctive singlet for the C5 proton at ~5.8 ppm (DMSO-d6).

Future Outlook: PROTACs and FBDD

The this compound scaffold is seeing a resurgence in Fragment-Based Drug Discovery (FBDD) . Its low molecular weight (144.56 Da) and high ligand efficiency make it an ideal "seed" fragment.

Furthermore, in PROTAC (Proteolysis Targeting Chimera) design, this scaffold serves as the "warhead" for recruiting kinases. The C6-chlorine provides a convenient attachment point for the linker chain connecting to the E3 ligase ligand, enabling the degradation of pathogenic kinases rather than mere inhibition.

References

  • ChemicalBook. (2023). This compound: properties, applications and safety.[4][2][3][11] Retrieved from

  • Quest Journals. (2015). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil. Journal of Research in Pharmaceutical Science. Retrieved from

  • National Institutes of Health (NIH). (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors.[12] ACS Medicinal Chemistry Letters.[12] Retrieved from

  • Vertex AI Search. (2026). Minoxidil synthesis routes and this compound reactivity.[6][7][11] [Aggregated Search Results]

  • Chem-Impex. (2024). This compound Product Information. Retrieved from

Sources

The Privileged Scaffold: A Technical Guide to 4-Chloro-2,6-diaminopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Leveraging the 4-Chloro-2,6-diaminopyrimidine Scaffold for Bioactive Molecule Discovery Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Chemical Logic

In the architecture of bioactive small molecules, this compound (CAS: 156-83-2) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its structural mimicry of the adenine ring of ATP, making it a cornerstone in the design of kinase inhibitors, while its specific electronic properties allow for unique reactivity patterns used in the synthesis of ion channel modulators like Minoxidil.

However, this scaffold presents a specific synthetic challenge: the electron-donating nature of the two amino groups at positions 2 and 6 significantly deactivates the pyrimidine ring toward Nucleophilic Aromatic Substitution (


) at the C4 position. This guide delineates the mechanistic strategies required to overcome this deactivation, contrasting classical industrial routes with modern transition-metal-catalyzed methodologies.
The Reactivity Paradox
  • Standard Pyrimidines: Electron-deficient rings highly susceptible to

    
    .
    
  • This compound: The amino groups (lone pair donors) increase electron density in the ring. This raises the energy of the Meisenheimer complex intermediate, making direct displacement of the C4-chloride difficult without activation (e.g., N-oxidation or acid catalysis) or palladium catalysis.

Strategic Divergence: Synthesis Workflows

The utilization of this scaffold diverges into two primary streams based on the target pharmacology: Ion Channel Modulation (utilizing N-oxide activation) and Kinase Inhibition (utilizing metal-catalyzed cross-coupling).

Visualization: The Divergent Synthesis Tree

SynthesisTree Scaffold 4-Chloro-2,6- diaminopyrimidine Oxidation Activation Strategy: N-Oxidation (m-CPBA) Scaffold->Oxidation Route A (Classic) Buchwald Activation Strategy: Pd-Catalysis (Buchwald-Hartwig) Scaffold->Buchwald Route B (Modern) Intermediate Intermediate: N-Oxide Species Oxidation->Intermediate Substitution SNAr Displacement (Piperidine) Intermediate->Substitution Minoxidil Target Class A: K+ Channel Openers (e.g., Minoxidil) Substitution->Minoxidil Coupling C-N Bond Formation (Hinge Binder) Buchwald->Coupling KinaseInhib Target Class B: Kinase Inhibitors (CDK, IRAK4, AURK) Coupling->KinaseInhib

Figure 1: Strategic divergence in scaffold utilization. Route A uses oxidative activation for


, while Route B employs Palladium catalysis to bypass electronic deactivation.

Module A: The Classical Route (Minoxidil Synthesis)

Target: Potassium Channel Openers (Vasodilators/Alopecia treatment). Core Challenge: Overcoming the poor electrophilicity of the C4 carbon. Solution: N-oxidation.[1][2][3] Converting the ring nitrogen to an N-oxide withdraws electron density via induction and stabilizes the transition state for nucleophilic attack.

Detailed Protocol: Synthesis of Minoxidil

Note: This protocol consolidates industrial patent methodologies for high-yield synthesis.

Step 1: N-Oxidation (Activation)

  • Reagents: this compound (1.0 eq), m-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq), Ethanol (EtOH).

  • Procedure:

    • Dissolve the starting material in EtOH at room temperature.

    • Add m-CPBA portion-wise to control exotherm.

    • Heat to reflux (approx. 78°C) for 4–6 hours.

    • Monitor: TLC or HPLC should show consumption of starting material and formation of the polar N-oxide.

    • Workup: Cool to 0°C. The product, 6-chloro-2,4-diaminopyrimidine-3-oxide, often precipitates. Filter and wash with cold ether to remove m-chlorobenzoic acid byproduct.

    • Why this works: The N-oxide formation at the N3 position activates the C4-Cl bond for displacement.

Step 2: Nucleophilic Substitution (


) 
  • Reagents: 6-chloro-2,4-diaminopyrimidine-3-oxide (Intermediate), Piperidine (Excess, 3–5 eq), Water/Carbonate buffer.

  • Procedure:

    • Suspend the N-oxide in water or a polar solvent like acetonitrile.

    • Add piperidine.[1]

    • Heat to reflux (80–100°C) for 2–4 hours.

    • Observation: The reaction mixture typically clarifies as the substitution occurs, then product precipitates upon cooling.

    • Purification: Recrystallization from isopropanol yields Minoxidil.

Data Summary: Minoxidil Synthesis Metrics

Parameter Value Notes
Step 1 Yield 75–85% Critical to remove m-CBA byproduct completely.
Step 2 Yield 85–95% Piperidine acts as both nucleophile and base.
Purity Target >98% Required for pharmaceutical grade.

| Key Impurity | Unreacted Cl-oxide | Difficult to separate; drive reaction to completion. |

Module B: The Modern Route (Kinase Inhibitor Discovery)

Target: ATP-competitive Kinase Inhibitors (e.g., IRAK4, Aurora Kinase). Core Challenge: Installing complex aryl/heteroaryl amines at C4 without harsh conditions that degrade sensitive functional groups. Solution: Buchwald-Hartwig Cross-Coupling. Palladium catalysis bypasses the electronic limitations of the ring by inserting into the C-Cl bond (oxidative addition) rather than relying on nucleophilic attack.

Mechanistic Insight: The ATP Isostere

The 2,6-diaminopyrimidine core mimics the adenine ring of ATP.

  • N1 & C2-NH2: Act as the Hydrogen Bond Acceptor and Donor to the kinase "Hinge Region."

  • C4-Substituent: Extends into the solvent front or hydrophobic pocket, determining selectivity.

Visualization: Kinase Binding Mode

KinaseBinding cluster_pocket ATP Binding Pocket Hinge Kinase Hinge Region (Backbone CO / NH) Scaffold 2,6-Diaminopyrimidine Core Hinge->Scaffold H-Bond Acceptor (N1) Scaffold->Hinge H-Bond Donor (C2-NH2) Tail C4-Substituent (Selectivity Vector) Scaffold->Tail C4 Linkage

Figure 2: The pharmacophore model.[4] The scaffold anchors to the hinge, while the C4-substituent (installed via Pd-coupling) drives potency and selectivity.

Detailed Protocol: Buchwald-Hartwig Coupling

This protocol is optimized for electron-rich chloropyrimidines.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Aryl/Heteroaryl amine (1.2 eq)

  • Catalyst:

    
     (2–5 mol%) or Pd(OAc)2
    
  • Ligand: XantPhos (4–10 mol%) - Critical for chloropyrimidines.

  • Base:

    
     (2.0 eq) or NaOtBu (for non-sensitive substrates).
    
  • Solvent: 1,4-Dioxane (anhydrous).

Procedure:

  • Inertion: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen 3 times.

  • Loading: Add the pyrimidine, amine, base, and XantPhos.

  • Catalyst Addition: Add the Palladium source last to prevent premature aggregation.

  • Reaction: Add degassed Dioxane. Heat to 100°C for 12–16 hours.

  • Workup: Filter through a Celite pad (to remove Pd black). Concentrate filtrate.[5]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Why XantPhos? The wide bite angle of XantPhos facilitates the reductive elimination step, which is often the rate-determining step for electron-rich amine products.

References & Grounding

  • Synthesis of Minoxidil (Patent Methodology):

    • Source: Google Patents / CN107235919B. "Process for synthesizing minoxidil."

    • URL:

    • Relevance: Defines the industrial standard for N-oxidation and substitution.

  • Buchwald-Hartwig Conditions for Pyrimidines:

    • Source: National Institutes of Health (NIH) / PubMed. "Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst."

    • URL:[Link]

    • Relevance: Validates the use of Pd-catalysis over

      
       for deactivated pyrimidine systems.
      
  • Kinase Inhibitor Scaffold Design:

    • Source: MDPI Molecules. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors."

    • URL:[Link]

    • Relevance: Establishes the biological rationale for using 2,6-diaminopyrimidine as an ATP isostere.

  • Reactivity Analysis (

    
     vs Pd): 
    
    • Source: BenchChem Reactivity Guide. "A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity."

Disclaimer: All experimental protocols involve hazardous chemicals (m-CPBA is an oxidizer; Piperidine is toxic). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Technical Guide: Preliminary Biological Screening of 4-Chloro-2,6-diaminopyrimidine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous, self-validating framework for the biological evaluation of 4-Chloro-2,6-diaminopyrimidine (CAS 156-83-2) derivatives. This scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a critical precursor for ATP-competitive kinase inhibitors (e.g., CDKs, FAK, EGFR) and antifolates (DHFR inhibitors).

The "4-chloro" position acts as a reactive electrophilic handle for nucleophilic aromatic substitution (


), allowing the rapid generation of diverse libraries. Therefore, this guide focuses on screening the functionalized analogues  derived from this core, rather than the reactive intermediate itself.

Phase 1: The Chemical Space & Rational Design

Before initiating wet-lab screening, researchers must define the biological context. The 2,6-diaminopyrimidine core mimics the adenosine moiety of ATP, making it a potent scaffold for targeting the hinge region of kinases or the folate binding pocket of Dihydrofolate Reductase (DHFR).

Mechanistic Logic[1]
  • Kinase Targeting: The N1 and C2-NH2 groups typically form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • DHFR Targeting: The 2,4-diamino pattern mimics the pteridine ring of folic acid, competing for the active site.

Workflow Visualization

The following diagram illustrates the critical path from library generation to lead identification.

ScreeningWorkflow Library Library Generation (S_NAr at C4-Cl) InSilico In Silico Filter (Docking & ADME) Library->InSilico Virtual Screen Enzyme Enzymatic Screening (Kinase/DHFR) InSilico->Enzyme <10µM Hits Cell Cellular Phenotyping (MTT/MTS) Enzyme->Cell IC50 < 1µM Cell->Library SAR Refinement Lead Lead Candidate (Selectivity & Potency) Cell->Lead SI > 10

Figure 1: Integrated screening workflow for pyrimidine analogues. High-contrast nodes indicate critical decision gates.

Phase 2: In Silico Prioritization (The Filter)

Objective: Reduce attrition by eliminating non-binders before synthesis.

Protocol: Molecular Docking[2][3][4][5][6]
  • Target Selection: Download high-resolution crystal structures (e.g., CDK2: PDB 1DI8, DHFR: PDB 1DLS) from the RCSB PDB.

  • Ligand Prep: Generate 3D conformers of the 4-substituted analogues. The 4-position substituent dictates steric fit within the hydrophobic pocket (gatekeeper region).

  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., ATP or Methotrexate).

  • Scoring: Filter compounds based on binding energy (

    
     kcal/mol) and the presence of the obligate hydrogen bond  between the pyrimidine N1/C2-amino and the target backbone.
    

Phase 3: Enzymatic Profiling (The Mechanism)

This is the primary "Go/No-Go" decision point. We utilize a Kinase Assay (assuming antiproliferative intent) or DHFR Assay (antimicrobial/antifolate intent).

Protocol A: Kinase Inhibition Assay (ADP-Glo™ Platform)

This assay quantifies the ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

Reagents:

  • Recombinant Kinase (e.g., CDK2/CyclinA).

  • Substrate (e.g., Histone H1).

  • Ultrapure ATP (10 µM, near

    
    ).
    
  • ADP-Glo™ Reagent (Promega).

Step-by-Step Methodology:

  • Compound Prep: Dissolve analogues in 100% DMSO to 10 mM. Prepare serial dilutions (3-fold) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT). Final DMSO concentration must be <1%.[1][2]
    
  • Enzyme Reaction:

    • Add 5 µL of kinase (0.2 ng/µL) to a 384-well white low-volume plate.

    • Add 2.5 µL of compound dilution. Incubate for 10 min at RT (allows thermodynamic equilibrium).

    • Add 2.5 µL of ATP/Substrate mix to initiate.

    • Incubate for 60 min at RT.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase 
      
      
      
      Light). Incubate 30 min.
  • Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

  • Analysis: Calculate % Inhibition using Equation 1. Fit data to a sigmoidal dose-response curve to determine

    
    .
    


Protocol B: DHFR Inhibition (Spectrophotometric)

For antimicrobial or antifolate applications.

  • Principle: Measure the oxidation of NADPH to NADP+ at 340 nm.

  • Reaction Mix: 50 mM Potassium Phosphate (pH 7.4), 100 µM NADPH, 100 µM Dihydrofolate.

  • Procedure: Add enzyme (human or bacterial DHFR) to the mix containing the analogue. Monitor

    
     over 5 minutes.
    

Phase 4: Cellular Viability & Phenotypic Screening

Enzymatic potency does not guarantee cellular activity due to membrane permeability issues.

Protocol: MTT Cell Viability Assay

Objective: Determine


 (Growth Inhibition) and Selectivity Index (SI).

Cell Lines:

  • Target: Cancer lines (e.g., MCF-7, HCT-116) or Bacteria (S. aureus).

  • Control: Normal fibroblasts (e.g., MRC-5) to assess off-target toxicity.

Methodology:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add analogues (0.01 µM – 100 µM). Include Doxorubicin or Methotrexate as positive controls. Incubate for 48h or 72h.

  • Labeling: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C. Viable mitochondria reduce MTT to purple formazan.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure Absorbance at 570 nm (Reference 630 nm).

Data Interpretation Table:

ParameterCriteriaInterpretation
Enzymatic

< 100 nMPotent Lead (Proceed to ADME)
Enzymatic

100 nM - 1 µMModerate Hit (Optimize R-groups)
Cellular

> 10 µMPoor Permeability or Efflux
Selectivity Index

Safe Therapeutic Window

Phase 5: Structural Logic & Mechanism Visualization

Understanding how the analogue binds dictates the optimization strategy. The diagram below details the ATP-competitive mechanism common to this scaffold.

Mechanism Scaffold This compound (Core Scaffold) Modification S_NAr Substitution (Displacement of 4-Cl) Scaffold->Modification Chemical Synthesis Analogue Active Analogue (2-NH2 / N1 Hinge Binder) Modification->Analogue Library Creation Target Kinase ATP Pocket (Glu/Leu Backbone) Analogue->Target H-Bonding (Donor-Acceptor) Effect Inhibition of Phosphorylation (Cell Cycle Arrest / Apoptosis) Target->Effect Signal Blockade

Figure 2: Mechanistic pathway from chemical modification to biological effect.

References

  • Chu, X. J., et al. (2006).[3] Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor.[3] Journal of Medicinal Chemistry. Link

  • McElroy, W. T., et al. (2015).[4] Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4. Bioorganic & Medicinal Chemistry Letters. Link

  • Wang, S., et al. (2011). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Molecules. Link

  • Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research. Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Link

  • National Cancer Institute (NCI). (2023). In Vitro Cell Line Screening Project (IVCLSP) Methodology. Link

Sources

theoretical studies on the electronic structure of 4-Chloro-2,6-diaminopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Structure of 4-Chloro-2,6-diaminopyrimidine

This guide provides a comprehensive theoretical exploration of the electronic structure of this compound (CDAP), a key intermediate in pharmaceutical synthesis. By leveraging advanced computational chemistry techniques, we aim to deliver field-proven insights into the molecule's geometry, reactivity, and spectroscopic properties, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound (CDAP) is a substituted pyrimidine that holds considerable importance in medicinal chemistry. It is most notably recognized as the primary raw material for the synthesis of Minoxidil, a widely used medication for treating hypertension and androgenetic alopecia.[1] The biological activity and chemical reactivity of CDAP are intrinsically linked to its electronic structure. A thorough understanding of its molecular orbitals, charge distribution, and electrostatic potential is paramount for optimizing synthetic pathways, predicting reaction mechanisms, and designing novel derivatives with enhanced therapeutic properties.

This whitepaper employs Density Functional Theory (DFT), a robust quantum mechanical modeling method, to dissect the electronic characteristics of CDAP. The causality behind our computational choices is to provide a self-validating framework where theoretical predictions can be benchmarked against experimental data, ensuring a high degree of trustworthiness and accuracy.

The Theoretical Framework: A Self-Validating Computational Protocol

To ensure the scientific integrity of this study, we selected a computational protocol proven to yield reliable results for similar nitrogen-containing heterocyclic compounds.[2][3] The entire workflow is designed as a self-validating system, where computational outputs are cross-referenced with established experimental data for validation.

Computational Methodology

All theoretical calculations were performed using the Gaussian 09 suite of programs. The electronic structure and properties of CDAP were investigated using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely recognized for its excellent balance of accuracy and computational efficiency in describing the electronic properties of organic molecules.[4][5] The 6-311++G(d,p) basis set was employed for all atoms, providing sufficient flexibility to accurately describe electron distribution, including lone pairs and polarization effects.

Experimental Protocol: Step-by-Step Computational Workflow

  • Geometry Optimization: The initial 3D structure of CDAP was built and subjected to full geometry optimization without any symmetry constraints. This process identifies the molecule's lowest energy conformation, corresponding to its most stable structure.

  • Frequency Calculation: A vibrational frequency analysis was performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[2][6]

  • Electronic Property Analysis: Using the optimized geometry, several key electronic properties were calculated:

    • Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined.

    • Molecular Electrostatic Potential (MEP) Mapping: An MEP map was generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis was conducted to quantify the atomic charges, hybridization, and intramolecular donor-acceptor interactions that contribute to molecular stability.[7][8]

G cluster_input Input cluster_dft DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Analysis & Validation Initial_Structure Initial 3D Structure of CDAP Geo_Opt Geometry Optimization Initial_Structure->Geo_Opt Freq_Calc Frequency Analysis Geo_Opt->Freq_Calc Electronic_Calc Electronic Property Calculation Geo_Opt->Electronic_Calc Optimized_Geo Optimized Geometry Geo_Opt->Optimized_Geo Vib_Spectra Vibrational Spectra (IR/Raman) Freq_Calc->Vib_Spectra FMO HOMO/LUMO Analysis Electronic_Calc->FMO MEP MEP Surface Electronic_Calc->MEP NBO NBO Analysis (Charges) Electronic_Calc->NBO Validation Comparison with Experimental Data Optimized_Geo->Validation Vib_Spectra->Validation

Caption: Computational workflow for the theoretical analysis of CDAP.

Results and Discussion: Unveiling the Electronic Landscape

Optimized Molecular Geometry

The geometry optimization yielded a planar structure for the pyrimidine ring, as expected. The bond lengths and angles are consistent with those of similar pyrimidine derivatives found in the literature. The calculated geometric parameters provide a solid foundation for the subsequent electronic property analyses and can be directly compared with experimental X-ray crystallography data for validation.[4][9]

Table 1: Selected Optimized Geometric Parameters of this compound

ParameterBond/AngleCalculated Value (Å / °)
Bond LengthC4-Cl1.745
C2-N(amino)1.352
C6-N(amino)1.353
N1-C21.341
C4-C51.398
Bond AngleCl-C4-N3116.5
N(amino)-C2-N1118.2
C2-N3-C4115.9
Frontier Molecular Orbital (FMO) Analysis

The FMOs—the HOMO and LUMO—are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[5][9]

For CDAP, the HOMO is primarily localized on the amino groups and the pyrimidine ring, indicating these are the main sites of electron donation. The LUMO is delocalized across the pyrimidine ring's π* system, with a significant contribution from the C4-Cl bond, suggesting this region is the primary electron acceptor.

Table 2: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
EHOMO-6.15
ELUMO-1.23
Energy Gap (ΔE) 4.92

The substantial energy gap of 4.92 eV indicates that this compound is a kinetically stable molecule. This stability is essential for its role as a reliable synthetic intermediate.

FMO_Logic HOMO High HOMO Energy (-6.15 eV) Energy_Gap Large HOMO-LUMO Gap (ΔE = 4.92 eV) HOMO->Energy_Gap LUMO Low LUMO Energy (-1.23 eV) LUMO->Energy_Gap Properties Implied Chemical Properties Stability High Kinetic Stability Properties->Stability Reactivity Low Chemical Reactivity Properties->Reactivity

Sources

Methodological & Application

Application Note: Strategic Functionalization of 4-Chloro-2,6-diaminopyrimidine for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026


) on Electron-Rich Pyrimidine Scaffolds

Introduction: The "Privileged" Kinase Scaffold

In the landscape of kinase inhibitor discovery, the 2,6-diaminopyrimidine core is recognized as a "privileged structure." Its ubiquity stems from its ability to mimic the adenine ring of ATP, allowing it to anchor effectively into the ATP-binding pocket (hinge region) of various protein kinases, including EGFR , CDK , FAK , and JNK [1, 2].

However, the chemical synthesis starting from 4-chloro-2,6-diaminopyrimidine presents a specific challenge: electronic deactivation . Unlike highly reactive 4,6-dichloropyrimidines, the presence of two electron-donating amino groups (


) at positions 2 and 6 significantly increases the electron density of the pyrimidine ring. This renders the carbon at position 4 less electrophilic, making standard nucleophilic aromatic substitution (

) sluggish or unsuccessful under mild conditions [3].

This Application Note provides two optimized protocols—Acid-Catalyzed Thermal Displacement and Microwave-Assisted Synthesis —designed to overcome this deactivation and efficiently generate library-grade kinase inhibitors.

Structural Logic & Mechanism

To successfully functionalize this scaffold, one must understand the electronic environment. The reaction is an addition-elimination mechanism (


).
  • The Problem: The lone pairs on the exocyclic nitrogens (C2/C6) donate density into the ring, stabilizing the ground state and repelling the incoming nucleophile (amine).

  • The Solution (Acid Catalysis): Protonation of the ring nitrogen (N1 or N3) withdraws electron density, restoring the electrophilicity of the C4 center and stabilizing the Meisenheimer complex intermediate [4].

Diagram 1: Synthesis Workflow & Logic

SynthesisWorkflow cluster_conditions Reaction Pathways Start 4-Chloro-2,6- diaminopyrimidine PathA Method A: Thermal (Acid Catalysis) Start->PathA + Aniline / R-NH2 PathB Method B: Microwave (High T / Pressure) Start->PathB + Aniline / R-NH2 Intermediate Meisenheimer Complex PathA->Intermediate Protonation activates C4 PathB->Intermediate Thermal energy overcomes barrier Product 2,4,6-Triamino pyrimidine Inhibitor Intermediate->Product - HCl

Caption: Dual-pathway strategy for overcoming electronic deactivation in 2,6-diaminopyrimidine synthesis.

Experimental Protocols

Protocol A: Acid-Catalyzed Thermal Displacement

Best for: Large-scale synthesis (>1g), unreactive anilines, and laboratories without microwave reactors. Mechanism: Proton-assisted


.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Substituted Aniline or Aliphatic Amine (1.1 – 1.5 eq)

  • Solvent: n-Butanol (preferred for high boiling point) or Water (Green chemistry variant)

  • Catalyst: Conc. HCl (approx. 2-3 drops per mmol) or p-Toluenesulfonic acid (pTSA)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend This compound (1.0 eq) in n-Butanol (concentration ~0.2 M).

  • Addition: Add the amine nucleophile (1.2 eq).

  • Activation: Add conc. HCl (3-5 drops). Note: The mixture may become homogeneous upon heating.

  • Reaction: Heat the mixture to reflux (118°C) for 12–24 hours. Monitor by LC-MS or TLC (System: 10% MeOH in DCM).

    • Checkpoint: If starting material persists after 24h, add an additional 0.5 eq of amine and continue reflux.

  • Workup:

    • Cool the reaction to room temperature.[1][2]

    • If a precipitate forms (often the hydrochloride salt of the product), filter directly and wash with cold ethanol.

    • If no precipitate: Evaporate solvent under reduced pressure. Resuspend the residue in water and neutralize with saturated

      
      .[2] Extract with EtOAc (
      
      
      
      ).[3]
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Amine-functionalized silica is recommended to avoid tailing).

Protocol B: Microwave-Assisted Synthesis

Best for: Library generation (SAR studies), rapid optimization, and difficult substrates. Mechanism: High-temperature/pressure acceleration.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Amine (1.5 eq)

  • Solvent: n-Propanol or NMP (N-Methyl-2-pyrrolidone)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq) – Optional, primarily to scavenge HCl if not using acid catalysis.

Procedure:

  • Setup: In a 10 mL microwave process vial, combine the substrate (0.5 mmol), amine (0.75 mmol), and n-Propanol (3 mL).

  • Irradiation: Seal the vial and irradiate in a dedicated microwave reactor.

    • Temperature: 140°C – 160°C

    • Time: 20 – 45 minutes

    • Pressure: Set limit to 250 psi (safety cutoff).

  • Workup:

    • Cool to room temperature (using compressed air flow in the reactor).

    • Pour the reaction mixture into ice-cold water (15 mL).

    • The product often precipitates as a solid. Filter, wash with water, and dry.

    • Yield Note: Microwave yields are typically 10-20% higher than thermal methods for this scaffold due to reduced degradation time [5].

Data Summary & Troubleshooting

The following table summarizes expected outcomes based on the nucleophile type.

Nucleophile TypeProtocolTemp/TimeTypical YieldCommon Issues
Aliphatic Primary Amine Method B (MW)140°C / 20 min85-95%Over-alkylation (rare); high solubility in water makes workup tricky.
Electron-Rich Aniline Method A (Acid)Reflux / 12h70-85%Oxidation of aniline; ensure inert atmosphere (

).
Electron-Poor Aniline Method A (Acid)Reflux / 24-48h40-60%Very slow reaction. May require neat conditions (no solvent) at 160°C.
Sterically Hindered Amine Method B (MW)160°C / 60 min50-70%Steric clash with C2/C6 amines; requires forcing conditions.

Troubleshooting Guide:

  • No Reaction: If

    
     fails, the substrate is likely too electron-rich. Switch to Buchwald-Hartwig amination  (Pd(OAc)2, BINAP, 
    
    
    
    , Toluene, 100°C). This is a "Plan B" for extremely unreactive partners [6].
  • Solvolysis: In aqueous acid, the C4-Cl can hydrolyze to the hydroxyl (forming 2,6-diamino-4-hydroxypyrimidine). Use anhydrous alcohols (n-BuOH) to prevent this.

Biological Context: Hinge Binding Mode

Understanding the final product's interaction with the kinase is crucial for SAR design. The 2,6-diamino motif typically functions as a donor-acceptor-donor triad.

Diagram 2: Kinase Hinge Interaction Map

HingeBinding cluster_legend Interaction Key Backbone_Glu Kinase Hinge (Glu/Met Backbone C=O) Backbone_Leu Kinase Hinge (Leu/Val Backbone NH) Inhibitor_N1 Pyrimidine N1 (Acceptor) Inhibitor_N1->Backbone_Leu H-Bond Inhibitor_NH2 C2-Amino Group (Donor) Inhibitor_NH2->Backbone_Glu H-Bond Legend The 2,6-diamino scaffold mimics the Adenine ring of ATP.

Caption: Schematic of the bidentate hydrogen bonding network between the inhibitor core and the kinase hinge region.

References

  • Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research.

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[4][5][6][7] Nature Reviews Cancer.

  • Arlt, M., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent and Acid.[8] Preprints.

  • Roh, E., et al. (2022).[9] Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Journal of King Saud University - Science.

  • Luo, Y., et al. (2018). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

Sources

Application Note: Developing Antiviral Agents from 4-Chloro-2,6-diaminopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,6-diaminopyrimidine (DACP) is widely recognized as the primary precursor for the vasodilator Minoxidil.[1] However, in medicinal chemistry, it represents a "privileged scaffold" for antiviral discovery.[2] Its structural homology to natural nucleobases, combined with the labile C4-chlorine atom, allows for the rapid generation of two distinct classes of antiviral agents:

  • Pyrimidine-based Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Direct functionalization at C4 yields lipophilic derivatives that target allosteric sites on viral polymerases (e.g., HIV-1 RT).

  • 2,6-Diaminopurine Nucleoside Analogs: Functionalization at C5 allows for cyclization into purines, serving as precursors for Nucleoside Reverse Transcriptase Inhibitors (NRTIs) analogous to Abacavir or Tenofovir.

This guide details the synthetic pathways for both classes and provides a standardized protocol for phenotypic antiviral screening.

Chemical Foundation & Rationale[1]

The utility of this compound lies in its specific reactivity profile.[1] The pyrimidine ring is electron-deficient, activating the C4-chlorine towards Nucleophilic Aromatic Substitution (


).
  • C4-Position (Leaving Group): The chlorine atom is easily displaced by primary or secondary amines, thiols, or alkoxides. This is the primary vector for introducing chemical diversity (SAR exploration).

  • C2, C6-Amino Groups: These provide essential hydrogen bond donor/acceptor motifs required for binding to viral polymerase active sites or allosteric pockets.

  • C5-Position (Nucleophilic): The C5 position is electron-rich relative to C4/C6, allowing for electrophilic substitution (e.g., nitrosation, halogenation), which is the gateway to fusing a second ring to form purines.

Application Note: Synthetic Workflows

Workflow A: Synthesis of N4-Substituted Pyrimidine Libraries (NNRTIs)

Objective: To synthesize a library of 2,4,6-triaminopyrimidines to screen for HIV-1 NNRTI activity. Mechanism: These compounds typically bind to the hydrophobic pocket of the HIV-1 Reverse Transcriptase, locking the enzyme in an inactive conformation.

General Reaction Scheme:



Protocol 1:


 Displacement 
  • Reagents: this compound (1.0 eq), Target Amine (e.g., benzylamine, adamantylamine) (1.2 eq), Diisopropylethylamine (DIPEA) (2.0 eq).

  • Solvent: n-Butanol or 1,4-Dioxane (high boiling point required).

  • Procedure:

    • Dissolve DACP in the solvent (0.5 M concentration).

    • Add DIPEA and the target amine.

    • Reflux at 100–110°C for 12–24 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.

    • Note: The reaction rate depends on the nucleophilicity of the amine. Sterically hindered amines (e.g., adamantylamine) may require microwave irradiation (150°C, 30 min).

  • Work-up:

    • Cool to room temperature.

    • If product precipitates: Filter and wash with cold ethanol.

    • If soluble: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over MgSO4, and recrystallize.

Workflow B: Synthesis of 2,6-Diaminopurine Analogs (NRTIs/BSAAs)

Objective: To convert the pyrimidine scaffold into a purine core for broad-spectrum antiviral screening (e.g., Flaviviruses, SARS-CoV-2).

Protocol 2: Purine Cyclization Route

  • Step 1: Nitrosation (Introduction of N at C5)

    • Dissolve DACP in dilute acetic acid.

    • Add aqueous

      
       dropwise at 0–5°C.
      
    • Result: 4-Chloro-2,6-diamino-5-nitrosopyrimidine (precipitates as a colored solid).

  • Step 2: Reduction

    • Reduce the nitroso group using Sodium Dithionite (

      
      ) or catalytic hydrogenation (
      
      
      
      ).
    • Result: 4-Chloro-2,5,6-triaminopyrimidine.

  • Step 3: Imidazole Ring Closure

    • Reflux the triamine with Triethyl Orthoformate (TEOF) and catalytic acid.

    • Alternative: Use Formic acid for C8-H purines or Carbonyl diimidazole (CDI) for C8-OH purines.

    • Final Product: 2,6-Diamino-6-chloropurine derivative (Note: The C4-Cl of the pyrimidine becomes the C6-Cl of the purine, which can then be further functionalized).

Visualization: Synthetic Pathways

SyntheticPathways cluster_legend Target Class DACP 4-Chloro-2,6- diaminopyrimidine (Scaffold) NNRTI N4-Substituted Pyrimidine (Potential NNRTI) DACP->NNRTI SnAr Displacement (Reflux, n-BuOH) Nitroso 5-Nitroso Intermediate DACP->Nitroso NaNO2, AcOH (C5 Functionalization) Amine Amine (R-NH2) + Base Amine->NNRTI Triamine 2,4,5,6-Tetraamino pyrimidine Nitroso->Triamine Reduction (Na2S2O4) Purine 2,6-Diaminopurine Scaffold (Broad Spectrum) Triamine->Purine Cyclization (Orthoformate)

Caption: Divergent synthetic pathways from the this compound scaffold yielding non-nucleoside (green) and nucleoside-analog (red) antiviral candidates.

Protocol: In Vitro Antiviral Phenotypic Screening[3]

Assay Type: Cytopathic Effect (CPE) Inhibition Assay (MTS/MTT readout). Target Viruses: HIV-1 (MT-4 cells), Influenza A (MDCK cells), or SARS-CoV-2 (Vero E6 cells).

Materials:

  • Cell Line: MT-4 (human T-cell leukemia) for HIV-1.

  • Virus: HIV-1 strain IIIB.

  • Reference Drug: Nevirapine (NNRTI) or Abacavir (NRTI).

  • Reagent: MTS tetrazolium compound (Promega CellTiter 96®).

Step-by-Step Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of synthesized derivatives in 100% DMSO.

  • Seeding: Plate MT-4 cells (

    
     cells/well) in 96-well microtiter plates containing RPMI-1640 medium.
    
  • Infection:

    • Infected Wells: Add HIV-1 virus stock at a Multiplicity of Infection (MOI) of 0.01.

    • Mock Wells: Add media only (toxicity control).

  • Treatment: Immediately add serial dilutions of the test compounds (range: 100

    
    M to 0.01 
    
    
    
    M). Ensure final DMSO concentration < 0.5%.
  • Incubation: Incubate at 37°C, 5%

    
     for 5 days.
    
  • Readout:

    • Add 20

      
      L MTS reagent to each well.
      
    • Incubate for 2–4 hours.

    • Measure absorbance at 490 nm.

  • Calculation:

    • % Protection:

      
      
      
    • 
      :  Concentration achieving 50% protection of cells from viral induced death.[3]
      
    • 
      :  Concentration reducing cell viability by 50% (Cytotoxicity).
      
    • Selectivity Index (SI):

      
      .
      

Data Analysis: Structure-Activity Relationship (SAR)

The following table summarizes expected trends based on literature data for 2,6-diaminopyrimidine derivatives targeting HIV-1 Reverse Transcriptase.

Substituent at C4 (R-NH-)Chemical PropertyPredicted Activity (HIV-1)Rationale
-NH-Benzyl Lipophilic, AromaticModerate (

M)

-stacking with Tyr181/Tyr188 in NNRTI pocket.
-NH-Cyclopropyl Small, AliphaticLow (NNRTI), High (Purine)Too small for NNRTI pocket; ideal for Abacavir-like purine conversion.
-NH-Adamantyl Bulky, LipophilicHigh (

M)
Fills the hydrophobic "wing" region of the binding pocket.
-NH-CH2-CH2-OH Polar, HydrophilicInactive (as NNRTI)Poor penetration into hydrophobic allosteric pocket.
-NH-(4-CN-Phenyl) Electronic WithdrawingHigh (

M)
Enhanced H-bonding of the pyrimidine ring NHs; similar to Etravirine.

Mechanism of Action Diagram

MOA Compound 2,6-Diaminopyrimidine Derivative Target HIV-1 Reverse Transcriptase (RT) Compound->Target Enters Cell Binding Binds to Allosteric Hydrophobic Pocket Target->Binding Non-competitive Interaction Conformation Locking of Thumb Subdomain Binding->Conformation Induced Fit Inhibition Catalytic Site Distortion (Inhibition of DNA polymerization) Conformation->Inhibition Allosteric Effect

Caption: Mechanism of action for pyrimidine-based NNRTIs. Binding to the allosteric pocket distorts the enzyme active site, preventing viral DNA synthesis.

References

  • Vertex AI Search. (2023). The Role of this compound in Pharmaceutical Synthesis. nbinno.com. Link

  • Balzarini, J., et al. (1987). The 2',3'-dideoxyriboside of 2,6-diaminopurine selectively inhibits human immunodeficiency virus (HIV) replication in vitro.[3] PubMed. Link

  • Ludek, O., et al. (2016). 2,6-Di(arylamino)-3-fluoropyridine Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. Link

  • GlaxoSmithKline. (2008). Process for the preparation of abacavir. European Patent Office EP1857458A1. Link

  • Hulpia, F., et al. (2023). Nucleoside Derivatives of 2,6-Diaminopurine Antivirals: Base-Modified Nucleosides with Broad-Spectrum Antimicrobial Properties. ChemMedChem. Link

  • ChemicalBook. (2020). Synthesis and properties of this compound. Link

Sources

Application Note: Strategic Utilization of 4-Chloro-2,6-diaminopyrimidine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of targeted oncology, the 2,4,6-trisubstituted pyrimidine pharmacophore remains a cornerstone of kinase inhibitor design. Specifically, 4-chloro-2,6-diaminopyrimidine serves as a critical, high-value intermediate.[1][2][3] Unlike generic pyrimidines, this scaffold comes pre-installed with two amino groups at the C2 and C6 positions, offering a unique "molecular handle" for medicinal chemists.

Why this scaffold matters:

  • Hinge Region Mimicry: The 2-amino and N1/N3 nitrogens form a canonical donor-acceptor-donor (D-A-D) hydrogen bonding motif, perfectly complementary to the ATP-binding hinge region of kinases like CDK (Cyclin-Dependent Kinase) , FAK (Focal Adhesion Kinase) , and EGFR .

  • Synthetic Efficiency: The chlorine atom at C4 is the designated "warhead" for diversification. However, its reactivity is nuanced. The electron-donating nature of the existing amino groups deactivates the ring toward nucleophilic attack, requiring specialized protocols for successful functionalization.

This guide provides the definitive technical roadmap for utilizing this scaffold to synthesize and validate novel anticancer candidates.

Chemical Synthesis: Overcoming Electronic Deactivation

The Challenge: Reactivity Tuning

The primary hurdle in using this compound is the electronic deactivation of the C4 position. The lone pairs on the exocyclic amines (C2-NH₂ and C6-NH₂) donate electron density into the pyrimidine ring via resonance (


 effect). This makes the C4 carbon less electrophilic compared to 2,4,6-trichloropyrimidine, rendering standard 

conditions (mild base, room temperature) ineffective.
The Solution: Acid-Catalyzed Nucleophilic Aromatic Substitution ( )

To force the reaction with anilines (common in kinase inhibitors), we must protonate the ring nitrogen (N3). This restores electrophilicity at C4.

Protocol 1: Acid-Mediated C4-Functionalization

Objective: Synthesize a focused library of C4-substituted 2,6-diaminopyrimidines (Potential CDK/FAK inhibitors).

Materials:

  • Scaffold: this compound (1.0 eq)

  • Nucleophile: Substituted Aniline (e.g., 4-(2-aminoethyl)morpholine or sulfonamide derivatives) (1.2 eq)

  • Solvent: Water:Ethanol (1:1) or 2-Methoxyethanol (for higher boiling point)

  • Catalyst: Concentrated HCl (0.5 eq) or Pivalic acid (as solvent/catalyst)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in 20 mL of solvent.

  • Activation: Add the substituted aniline (12 mmol).

  • Catalysis:

    • Method A (Aqueous/Alcoholic):[4] Add 5-10 drops of conc. HCl. The acid protonates the pyrimidine ring, activating the C-Cl bond.

    • Method B (High Temp): If the aniline is sterically hindered, use Pivalic acid (5 mL) as the reaction medium.

  • Reaction: Reflux the mixture at 100°C–120°C for 12–24 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.6) should disappear, and a lower Rf polar spot (product) should appear.

  • Work-up:

    • Cool to room temperature.[1]

    • Neutralize with 1N NaOH to pH 8–9.

    • The product often precipitates as a solid. Filter, wash with cold water and diethyl ether.

    • Purification: If no precipitate forms, extract with Ethyl Acetate, dry over

      
      , and purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).
      

Validation Criteria:

  • 1H NMR: Disappearance of the C4-Cl signal? (Not directly visible, but shifts in ring protons occur). Appearance of aniline aromatic protons.

  • MS (ESI): Observation of [M+H]+ corresponding to the coupled product.

Visualization: Synthesis & Mechanism

The following diagram illustrates the chemical workflow and the logic behind the acid catalysis.

SynthesisWorkflow cluster_logic Mechanistic Rationale Scaffold 4-Chloro-2,6- diaminopyrimidine Activation Acid Activation (Protonation of N3) Scaffold->Activation + HCl / Heat Intermediate Activated Electrophile (C4 susceptible) Activation->Intermediate Resonance Effect Reaction SnAr with Target Aniline Intermediate->Reaction + Aniline Product 2,4,6-Triamino- pyrimidine Hit Reaction->Product - HCl

Figure 1: Acid-catalyzed activation strategy to overcome electron-rich deactivation of the pyrimidine ring.

Biological Evaluation: Kinase Inhibition

Once the library is synthesized, the compounds must be screened against relevant cancer targets. 2,6-diaminopyrimidines are privileged scaffolds for CDK1/2 and FAK .

Protocol 2: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

Principle: Measures the amount of ADP produced during the kinase reaction. The scaffold competes with ATP for the hinge binding site.

Reagents:

  • Recombinant Kinase (e.g., CDK2/CyclinA).

  • Substrate (e.g., Histone H1).

  • Ultrapure ATP.

  • ADP-Glo™ Reagent (Promega).

Workflow:

  • Compound Prep: Prepare 10 mM stock solutions of synthesized compounds in 100% DMSO. Serial dilute (1:3) to generate an 8-point dose-response curve (e.g., 10 µM to 0.003 µM).

  • Kinase Reaction:

    • In a white 384-well plate, add 2 µL of Compound.

    • Add 4 µL of Kinase/Substrate mix. Incubate 10 min (allows compound to bind hinge).

    • Add 4 µL of ATP to initiate.

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (Stops kinase, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Normalize to "No Inhibitor" (0% inhibition) and "No Enzyme" (100% inhibition) controls. Fit data to a sigmoidal dose-response equation to calculate

    
    .
    

Quantitative Data Structure

When reporting results for this scaffold, organize data to highlight Structure-Activity Relationships (SAR).

Table 1: Representative SAR for 4-Substituted-2,6-diaminopyrimidines

Compound IDR-Group (Aniline Subst.)CDK2

(nM)
FAK

(nM)
HCT-116 Cell Viability

(µM)
Ref (Generic) Phenyl>10,000>10,000>50
CPD-01 4-Sulfonamide-phenyl4501,2005.4
CPD-02 4-(Morpholino)phenyl35 8500.8
CPD-03 3-Fluoro-4-methoxy2,10015012.1

Note: Data is illustrative of typical trends where solubilizing groups (morpholine) enhance potency and cell permeability.

Mechanistic Insight: The Hinge Binder

The diagram below details how the 2,6-diaminopyrimidine scaffold interacts with the kinase ATP-binding pocket. This interaction is the "Why" behind the "How".

HingeBinding Glu Gatekeeper (Glu) Leu Hinge Backbone (Leu/Met) N1 Pyrim-N1 (Acceptor) Leu->N1 H-Bond C4_R C4-Substituent (Solvent Front) N1->C4_R Covalent Link C2_NH2 C2-NH2 (Donor) C2_NH2->Glu H-Bond

Figure 2: Canonical bidentate hydrogen bonding mode of the scaffold in the kinase hinge region.

References

  • Chemical Properties & Synthesis

    • BenchChem. "Synthesis routes of 2,6-Diamino-4-chloropyrimidine 1-oxide." (Accessed 2023).

  • Anticancer Application (FAK Inhibitors)

    • Li, B., et al. "Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors." NIH / PubMed.

  • Anticancer Application (Aurora Kinase/MYC)

    • "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins."[5] Journal of Medicinal Chemistry.

  • Kinase Inhibitor Reviews

    • "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry.

  • General Scaffold Reactivity

    • "2,4,6-Trichloropyrimidine Reaction with Anilines."[6] ResearchGate.[6]

Sources

Process Development & Scale-Up: 4-Chloro-2,6-diaminopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary

Target Molecule: 4-Chloro-2,6-diaminopyrimidine (CAS: 156-83-2) Primary Application: Key intermediate for Minoxidil (vasodilator/alopecia treatment) and various kinase inhibitors. Critical Challenge: The chlorination of electron-rich pyrimidines using Phosphorus Oxychloride (


) presents significant thermal risks during scale-up. The transition from hydroxyl to chloro functionality generates stoichiometric quantities of phosphoric acid/esters and HCl gas.

This guide details a robust, scalable protocol for the synthesis of this compound starting from 2,6-diamino-4-hydroxypyrimidine (DAHP). Unlike bench-scale methods that rely on massive excesses of


, this protocol focuses on stoichiometric optimization  and thermal safety  suitable for kilogram-scale production.

Retrosynthetic Logic & Reaction Mechanism

The synthesis relies on the nucleophilic aromatic substitution of the hydroxyl group (tautomeric with the ketone) with a chloride ion, activated by a phosphorylating agent.

Reaction Scheme

The transformation proceeds via an intermediate phosphorodichloridate species, which activates the C4-position for nucleophilic attack by chloride.

ReactionScheme SM 2,6-Diamino-4-hydroxypyrimidine (DAHP) Inter Phosphorodichloridate Intermediate SM->Inter Activation (80-105°C) Reagent POCl3 (Phosphorus Oxychloride) Reagent->Inter Prod This compound (DACP) Inter->Prod Cl- Substitution Byprod HPO2Cl2 / HCl Inter->Byprod

Figure 1: Mechanistic pathway for the chlorination of DAHP. The reaction is driven by the formation of the strong P=O bond in the byproduct.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be controlled within tight tolerances.

ParameterSpecificationScientific Rationale
POCl3 Stoichiometry 3.0 – 5.0 equiv.Excess is required to maintain slurry viscosity (solvent-free conditions) and drive kinetics. >5.0 equiv.[1][2] wastes reagent and increases quench violence.
Reaction Temperature 100°C – 105°CActivation energy threshold. Below 90°C, the reaction stalls; above 110°C, tar formation increases.
Quench Temperature < 20°CCRITICAL SAFETY PARAMETER. Hydrolysis of residual

is highly exothermic. High temps during quench degrade the product and release uncontrolled HCl gas.
pH Adjustment 6.0 – 7.0The product is amphoteric. It dissolves in strong acid (as HCl salt) and strong base. Precise neutralization precipitates the free base.

Scale-Up Protocol (1 kg Basis)

Safety Warning:


 is violently reactive with water and toxic by inhalation. All operations must be performed in a functioning fume hood or reactor with a caustic scrubber. Full PPE (face shield, acid-resistant gloves, apron) is mandatory.
Equipment Setup
  • Reactor: Glass-lined or Hastelloy reactor (Stainless steel 316 is susceptible to corrosion by hot

    
    /HCl).
    
  • Condenser: Reflux condenser connected to a caustic scrubber (NaOH) to trap HCl gas.

  • Dosing: Pressure-equalizing addition funnel or metering pump.

Step-by-Step Procedure
Phase 1: Chlorination Reaction
  • Charge: Load 250 g (1.98 mol) of 2,6-Diamino-4-hydroxypyrimidine (DAHP) into the reactor.

  • Addition: Slowly add 1060 g (6.91 mol, ~3.5 equiv) of Phosphorus Oxychloride (

    
    ) at room temperature.
    
    • Note: The reaction is initially endothermic (slurry formation). Stirring may be difficult initially; ensure high-torque agitation.

  • Heating: Ramp temperature to 100–105°C over 60 minutes.

    • Observation: The slurry will thin out and become a dark red/brown solution as the reaction proceeds. HCl gas evolution will be vigorous.

  • Hold: Maintain reflux for 4–6 hours .

    • IPC (In-Process Control): Sample 50 µL, quench in methanol, analyze by HPLC. Target: < 0.5% residual DAHP.

Phase 2: Distillation (Volume Reduction)
  • Rationale: Quenching the full reaction mass is dangerous due to the large excess of

    
    .
    
  • Switch condenser to distillation mode.

  • Apply mild vacuum (start at 600 mbar, ramp down cautiously) or atmospheric distillation if temp permits.

  • Distill off approximately 50–60% of the excess

    
    .
    
    • Reuse: Recovered

      
       can be purified and reused in subsequent batches.
      
Phase 3: The "Inverse Quench" (Safety Critical)
  • Methodology: Never add water to the reaction mass. Add the reaction mass to the quench medium.

  • Preparation: In a separate vessel, prepare 1.5 L of cold water (or a mixture of Water/Ethanol 1:1 if solubility is an issue) at 0–5°C.

  • Transfer: Slowly transfer the hot viscous reaction mass into the quench vessel under vigorous agitation.

  • Thermal Control: Control addition rate so the internal temperature never exceeds 20°C .

    • Chemistry:

      
      . This generates massive heat.
      
  • Aging: Stir the resulting clear acidic solution for 1 hour at 10–15°C to ensure complete hydrolysis of phosphorodichloridates.

Phase 4: Isolation
  • Neutralization: Slowly add 50% NaOH solution (or Ammonia water) to the quench mixture.

  • Endpoint: Adjust pH to 6.5 – 7.0 .

    • Precipitation: The product will crash out as a solid.

  • Filtration: Filter the slurry via centrifuge or Nutsche filter.

  • Washing: Wash the cake with cold water (2 x 250 mL) to remove inorganic salts (

    
    , 
    
    
    
    ).
  • Drying: Vacuum dry at 50°C.

Expected Yield: 230 – 250 g (80–87%) Purity: >98.5% (HPLC)

Process Flow Diagram

The following diagram illustrates the unit operations and material flow for the scale-up process.

ProcessFlow Reactor 1. Chlorination Reactor (Glass-Lined) Temp: 105°C Distillation 2. Vacuum Distillation Remove excess POCl3 Reactor->Distillation Reaction Mass QuenchTank 3. Quench Tank (Inverse Addition) Temp: <20°C Distillation->QuenchTank Concentrated Mass Neutralization 4. pH Adjustment (NaOH to pH 7) QuenchTank->Neutralization Acidic Solution Filtration 5. Filtration & Wash (Remove Salts) Neutralization->Filtration Slurry Drying 6. Drying (50°C Vacuum) Filtration->Drying Wet Cake

Figure 2: Unit operation flow for the production of this compound.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Incomplete hydrolysis of phosphate intermediates.Extend the post-quench stir time. Ensure pH is strictly 6.5–7.0 (solubility increases at pH < 5 or > 9).
Product Color (Dark) Oxidation or polymerization at high temp.Ensure

is distilled off under vacuum to reduce heat exposure time. Use nitrogen blanket.
Violent Quench Too much residual

.
Increase distillation cut. Use an alcohol (Methanol/Ethanol) quench instead of water (forms esters, less exothermic) [1].
Clogged Lines Product crystallizing during transfer.Maintain reaction mass temp > 40°C during transfer to quench tank (viscosity control).

Analytical Controls

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection: UV @ 254 nm.

  • Retention Time: DAHP (early eluting) vs. DACP (later eluting due to Cl lipophilicity).

NMR Validation
  • 1H NMR (DMSO-d6):

    • 
       6.0-6.5 ppm (Broad s, 4H, 
      
      
      
      groups).
    • 
       5.8 ppm (s, 1H, Pyrimidine H-5).
      
    • Absence of:

      
       10-11 ppm (OH/NH tautomer of starting material).
      

References

  • Patent: Zhang, J., et al. "Preparation method of 2,4-diamino-6-chloropyrimidine."[2] CN113754592A. (2021).

  • Patent: Spada, A. P., et al. "Improved process for preparing 2-amino-4,6-dichloropyrimidine." WO1995007265A1. (1995).

  • Safety Data: National Research Council (US) Committee on Acute Exposure Guideline Levels. "Phosphorus Oxychloride: Acute Exposure Guideline Levels." (2012).

  • Journal: Luo, Y., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 16(12), 10479-10486. (2011).[3][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2,6-diaminopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

4-Chloro-2,6-diaminopyrimidine is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably Minoxidil.[1][2] The standard synthetic route involves the conversion of 2,6-diamino-4-hydroxypyrimidine (DAHP) via a deoxychlorination reaction, typically employing phosphorus oxychloride (POCl₃).[3] While this reaction has been known for over a century, its successful execution, particularly at scale, is fraught with challenges.[4][5] Issues such as inconsistent yields, impurity generation, and hazardous workup procedures are common hurdles for researchers.[1][5]

This guide provides a comprehensive troubleshooting framework and a detailed FAQ section to address the most common issues encountered during the synthesis of this compound. Our goal is to equip researchers with the expertise to diagnose problems, optimize reaction conditions, and ultimately improve yield and purity.

Core Reaction Overview

The fundamental transformation is the substitution of a hydroxyl group on the pyrimidine ring with a chlorine atom. Phosphorus oxychloride serves as both the chlorinating agent and often as the reaction solvent.

ReactionMechanism DAHP 2,6-Diamino-4-hydroxypyrimidine (DAHP) Intermediate Activated Pyrimidine- O-Phosphodichloridate Intermediate DAHP->Intermediate Nucleophilic attack on P Product This compound Intermediate->Product Cl⁻ attack at C4 (SNAr) POCl3 POCl₃ POCl3->Intermediate HCl_PO2Cl2 + HCl + PO₂Cl₂⁻

Caption: General mechanism for POCl₃-mediated chlorination of DAHP.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental failures in a question-and-answer format, providing diagnostic steps and corrective actions grounded in chemical principles.

Q1: My final yield is consistently low (<50%). What are the most likely causes and how can I fix this?

Low yield is the most frequent complaint. The issue can typically be traced to incomplete reaction, product degradation, or losses during workup and isolation. A systematic approach is essential for diagnosis.

A1: Systematic Troubleshooting for Low Yields

  • Incomplete Reaction:

    • Causality: The chlorination of the hydroxypyrimidine is an energy-intensive reaction that requires sufficient thermal energy and reaction time to proceed to completion. The starting material, DAHP, has low solubility in POCl₃ at lower temperatures.

    • Diagnostic Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] If a significant amount of starting material is observed even after the prescribed reaction time, the reaction is incomplete.

    • Corrective Actions:

      • Temperature: Ensure the reaction mixture reaches and maintains a temperature of at least 97-105°C.[7][8] Temperatures below this range may result in a stalled reaction.

      • Reaction Time: While some protocols suggest reflux times as short as 2-5 hours, others extend this to 17 hours.[1][7] If your reaction is incomplete, consider extending the reflux time and tracking progress every 2-4 hours.

      • Efficient Mixing: Ensure vigorous stirring to maintain a homogenous suspension, as DAHP is a solid. This maximizes the surface area contact between the reactant and POCl₃.

  • Product Degradation:

    • Causality: While high temperatures are necessary, excessively harsh conditions (e.g., >110°C for prolonged periods) or the presence of water can lead to the formation of dark, tar-like impurities and decomposition of the desired product.[9] The product itself can be sensitive to highly alkaline conditions during workup.[9]

    • Diagnostic Check: Observe the color of the reaction mixture. A gradual darkening is normal, but the formation of a black, intractable tar suggests significant decomposition. Also, analyze the crude product for multiple unidentified spots on TLC.

    • Corrective Actions:

      • Temperature Control: Do not exceed 110°C. Use a temperature controller and a heating mantle to ensure stable heating.

      • Moisture Control: The reaction is extremely sensitive to water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) with a drying tube on the condenser.[6] POCl₃ reacts violently with water, which not only poses a safety hazard but also consumes the reagent and introduces byproducts.[6]

  • Losses During Workup & Isolation:

    • Causality: The workup procedure involves two critical, yield-defining steps: quenching excess POCl₃ and precipitating the product by pH adjustment. Physical loss of product can occur during these transfers and filtrations.

    • Diagnostic Check: After neutralization and filtration, check the pH of the filtrate. If it is not in the optimal range (pH 8-9), the product may remain dissolved.[1][7]

    • Corrective Actions:

      • Controlled Quenching: The quenching of POCl₃ in ice water is violently exothermic.[4] Add the reaction mixture very slowly to a vigorously stirred vessel of crushed ice. Poor temperature control here can degrade the product. An alternative, safer method involves quenching with an alcohol (e.g., ethanol), followed by the addition of a less polar solvent like tetrahydrofuran to precipitate the product as its hydrochloride salt.[8]

      • Precise pH Adjustment: Carefully adjust the pH of the quenched solution to 8.0-9.0 using a base like NaOH, potassium carbonate, or ammonia water.[1][7][8] Monitor the pH with a calibrated meter. Adding the base too quickly can create localized areas of high pH, potentially degrading the product. Allow sufficient time for full precipitation before filtering.

TroubleshootingWorkflow start Problem: Low Yield check_rxn Monitor Reaction (TLC/HPLC) start->check_rxn sm_present Starting Material (DAHP) Present? check_rxn->sm_present check_workup Review Workup Procedure sm_present->check_workup No increase_params Action: • Increase Temp (to 105°C) • Extend Time • Ensure Stirring sm_present->increase_params Yes ph_correct Is Workup pH 8.0-9.0? check_workup->ph_correct adjust_ph Action: • Slowly adjust pH to 8-9 • Allow time to precipitate ph_correct->adjust_ph No check_degradation Suspect Degradation: • Check for tar formation • Ensure anhydrous conditions ph_correct->check_degradation Yes

Caption: A decision-tree workflow for troubleshooting low yields.

Q2: My final product is discolored and shows multiple spots on TLC. How can I improve its purity?

Product purity is compromised by unreacted starting material, side-products from the reaction, or decomposition products from the workup.

A2: Strategies for Enhancing Product Purity

  • Removing Unreacted DAHP:

    • Causality: As discussed, incomplete reactions leave behind starting material which can be difficult to separate from the product due to similar amine functionalities.

    • Solution: The primary solution is to drive the reaction to completion (see Q1). If trace amounts remain, careful recrystallization may be effective.

  • Minimizing Side-Products:

    • Causality: The highly reactive nature of POCl₃ can sometimes lead to undesired side reactions on the pyrimidine ring or polymerization, especially if the reaction temperature is too high.

    • Solution: Strict temperature control is paramount. Additionally, consider the use of a co-catalyst. While not always reported for this specific substrate, the use of a tertiary amine base (e.g., pyridine, N,N-dimethylaniline) can facilitate chlorination under milder conditions in other systems, potentially reducing byproduct formation.[4][6]

  • Effective Purification Techniques:

    • Causality: The crude product isolated after filtration is rarely pure enough for subsequent steps. It is often contaminated with inorganic salts and minor organic impurities.

    • Solution:

      • Slurrying/Washing: A common purification step involves slurrying the crude solid in a solvent like tetrahydrofuran (THF) or acetone.[1] This helps dissolve some organic impurities while the desired product remains as a solid, which is then re-filtered.

      • Recrystallization: If slurrying is insufficient, recrystallization is the next step. The product exhibits solubility in hot alcohols like ethanol and can be recrystallized.[10][11] Experiment with solvent systems to achieve optimal crystal formation and impurity rejection.

      • Extraction: After neutralizing the quenched reaction mixture, the product can be extracted into an organic solvent like ethyl acetate.[7][8] This is an effective way to separate it from inorganic salts before concentrating the organic layer and purifying the solid residue.

Frequently Asked Questions (FAQ)

Q: What are the most critical safety precautions when working with phosphorus oxychloride (POCl₃)? A: POCl₃ is highly toxic, corrosive, and reacts violently with water.[6]

  • ALWAYS handle it in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty gloves.

  • NEVER add water to POCl₃. When quenching, always add the POCl₃ mixture slowly to ice/water.[6]

  • Be aware that quenching is highly exothermic and can generate toxic HCl gas.[6]

Q: Is it necessary to distill off excess POCl₃ before quenching? A: Yes, removing excess POCl₃ by distillation under reduced pressure is a common and recommended step, especially for larger-scale reactions.[1][6] This dramatically reduces the amount of reagent that needs to be quenched, making the workup safer, less exothermic, and more manageable.[4][5]

Q: Can I use a solvent for the chlorination reaction instead of neat POCl₃? A: While using excess POCl₃ as the solvent is the most cited method, some procedures for similar transformations use high-boiling inert solvents like sulfolane or chlorinated solvents.[6][12] A recent development for hydroxypyrimidines is a solvent-free method using equimolar amounts of POCl₃ and a base like pyridine in a sealed reactor at high temperatures (e.g., 140°C).[4][13] This approach is more environmentally friendly and safer at scale but requires specialized equipment.[4]

Q: What is the best way to monitor the reaction? A: Thin Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase like Ethyl Acetate/Methanol or Dichloromethane/Methanol to get good separation between the more polar DAHP starting material and the less polar this compound product. High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) can provide more quantitative analysis of reaction conversion.[14]

Q: The literature shows a wide range of yields (47% to 85%). What is a realistic target yield for a well-optimized reaction? A: The variability in reported yields highlights the sensitivity of this reaction.[1][7] A yield of 47.3% was reported in a patent after purification steps.[1] Another lab-scale procedure reports an 85% yield for the crude product.[7] A realistic and good yield for a carefully optimized lab-scale synthesis after purification would be in the 70-80% range. A patent describing an optimized process with an alcohol quench reported yields between 73-77%.[8]

Comparative Summary of Reaction Protocols

ParameterProtocol A (Standard)Protocol B (Patent)Protocol C (High Temp/Time)
Starting Material 2,6-diamino-4-hydroxypyrimidine2,4-diamino-6-hydroxypyrimidine2,4-Diamino-6-hydroxypyrimidine
Chlorinating Agent POCl₃ (excess)POCl₃ (excess)POCl₃ (excess)
Temperature Reflux (~105°C)105°C97°C
Time 5 hours6 hours17 hours
Workup: Quench Add to water, then K₂CO₃Quench with alcohol, add THFAdd to ice water, then NaOH
Workup: Isolation Centrifugation, filtrationFiltration of HCl saltExtraction with Ethyl Acetate
Reported Yield 47.3%[1]77.1%[8]85%[7]

References

  • Sun, Z., & Chen, G. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? Retrieved from [Link]

  • Rajavel, R., et al. (2013). The template synthesis, spectral and antibacterial investigation of new N2O2 donor Schiff base Cu(II), Ni(II). Journal of Chemical and Pharmaceutical Research, 5(1), 57-63. Available from: [Link]

  • Indian Chemical Society. (n.d.). POCl-PCl mixture: A robust chlorinating agent. Retrieved from [Link]

  • Google Patents. (1988). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • Royal Society of Chemistry. (2021). POCl₃ mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

  • ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • Springer. (2022). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Retrieved from [Link]

  • Google Patents. (2022). CN114437071A - Process for preparing purine derivatives.
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved from [Link]

  • NIST WebBook. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2021). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Retrieved from [Link]

  • MDPI. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]

  • Oregon State University. (n.d.). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Retrieved from [Link]

Sources

Technical Support Center: 4-Chloro-2,6-diaminopyrimidine Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for 4-Chloro-2,6-diaminopyrimidine (CAS: 156-83-2) Role: Senior Application Scientist Status: Online | System: Active

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for This compound . This intermediate is a critical scaffold in pharmaceutical synthesis, most notably as the direct precursor to Minoxidil (via N-oxide formation) and various antiviral agents.

The primary challenge in synthesizing this molecule lies in the chlorination of 2,6-diaminopyrimidin-4-ol . The electron-donating amino groups deactivate the ring toward nucleophilic attack by chloride, while simultaneously making the system prone to tar formation and hydrolysis during the aggressive workup required for phosphorus oxychloride (POCl


) removal.

This guide moves beyond standard textbook recipes to address the process variables that determine yield, purity, and safety.

Module 1: Optimized Synthesis Protocol

Standard Route: Chlorination of 2,6-diamino-4-hydroxypyrimidine using POCl


.[1][2]
The "Self-Validating" Protocol

This protocol includes checkpoints to ensure reaction integrity before moving to the next step.

Step 1: Reaction Assembly
  • Drying: Ensure 2,6-diamino-4-hydroxypyrimidine is dried to constant weight (moisture <0.5%). Water reacts violently with POCl

    
    , consuming reagent and generating heat.
    
  • Stoichiometry: Use POCl

    
     (3.0 – 5.0 equiv) . While theoretically 1.0 equiv is needed, excess acts as the solvent and drives the equilibrium.
    
    • Optimization Tip: For scale-up (>100g), reduce POCl

      
       to 1.5 equiv and use a high-boiling inert solvent (e.g., chlorobenzene) to maintain stirrability and heat transfer.
      
  • Catalyst (Optional but Recommended): Add N,N-Dimethylaniline (DMA) or Benzyltriethylammonium chloride (TEBA) (0.05 equiv). This accelerates the formation of the reactive phosphoryl intermediate.

Step 2: The Heating Ramp
  • Initial Phase: Heat to 50°C for 30 mins. Checkpoint: Ensure HCl gas evolution is steady but controlled.

  • Reaction Phase: Ramp to reflux (105-110°C). Hold for 3-5 hours.

  • Validation: Monitor by TLC (System: Ethyl Acetate/Methanol 9:1). Starting material (polar, low R

    
    ) should disappear.
    
Step 3: Distillation (The Yield Saver)
  • Crucial Step: Distill off excess POCl

    
     under reduced pressure before quenching.
    
  • Why? Quenching large amounts of POCl

    
     generates massive heat and phosphoric acid. High acid concentration during workup promotes hydrolysis  of your product back to the starting material (the hydroxy compound).
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2,6-Diamino-4-hydroxypyrimidine React Reaction: POCl3 (Excess) + Catalyst Reflux 105°C, 4h Start->React Dry Reagents Distill Distillation: Remove excess POCl3 (Vacuum) React->Distill Check TLC (Completion) Quench Quench: Pour residue into Ice Water Temp < 20°C Distill->Quench Thick Oil Residue Neutralize Neutralization: Adjust pH to 8-9 (NH4OH or NaOH) Quench->Neutralize Acidic Soln Isolate Isolation: Filter Precipitate Recrystallize (Water) Neutralize->Isolate Precipitate Forms

Caption: Optimized workflow emphasizing the removal of excess POCl


 prior to quenching to prevent product hydrolysis.

Module 2: Troubleshooting & FAQs

Q1: My yield is consistently low (<50%). Where is the product going?

Diagnosis: The product is likely being lost during the quenching/workup phase , not the reaction phase.

  • Root Cause 1: Hydrolysis. If the quench is too hot or the mixture sits in acidic solution (generated by POCl

    
     hydrolysis) for too long, the chloro group hydrolyzes back to the hydroxyl group.
    
    • Fix: Quench into ice, keep T < 20°C, and neutralize immediately.

  • Root Cause 2: Solubility. this compound forms a water-soluble hydrochloride salt in acidic media. If you filter before neutralizing, you lose everything in the filtrate.

    • Fix: You must adjust pH to 8-9 to liberate the free base, which precipitates out of water.

Q2: The reaction mixture turns into a black tar/solid that cannot be stirred.

Diagnosis: Polymerization or "caking" due to insufficient solvent/reagent.

  • Mechanism: The amino groups can attack the phosphorylated intermediate of another molecule, leading to oligomers.

  • Fix: Increase the volume of POCl

    
     or add a co-solvent like toluene or chlorobenzene. Ensure vigorous mechanical stirring (overhead stirrer), not just a magnetic bar, which often seizes in pyrimidine chemistry.
    
Q3: I see a "new" spot on TLC that isn't product or starting material.

Diagnosis: Likely the Phosphorodichloridate intermediate .

  • Context: The reaction proceeds via an O-phosphorylated intermediate. If the reaction time is too short, this intermediate remains.

  • Fix: Extend reflux time. If it persists, add 0.1 equiv of PCl

    
     to the mixture to drive the conversion of the phosphate ester to the chloride.
    
Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Violent exotherm on quench Excess POCl

remaining
Distill off POCl

before quenching; use larger ice volume.
Product melts over wide range Partial hydrolysis (mixture of Cl and OH)Recrystallize from boiling water with activated charcoal.
Low recovery after pH adjust pH > 11 (Amphoteric nature)The pyrimidine ring can form salts at very high pH. Target pH 8-9 precisely.
Yellow/Brown discoloration Oxidation of amino groupsPerform reaction under Nitrogen atmosphere.

Module 3: Critical Safety & Handling

WARNING: POCl


 Hazard 
Phosphorus oxychloride reacts explosively with water, releasing HCl gas and Phosphoric acid.
The "Kill" Protocol (Quenching)

Never add water to the reaction mixture. Always add the reaction mixture to water.

  • Preparation: Prepare a vessel with crushed ice (5x the volume of the reaction mass).

  • Addition: Drip the reaction residue (after distillation) slowly onto the ice with vigorous stirring.

  • Temperature Control: Maintain internal temperature < 20°C. If it spikes, stop addition immediately.

  • Off-Gassing: Perform this in a fume hood; massive HCl evolution will occur. Scrubber recommended.

Module 4: Data & Specifications

Product Identity Verification

ParameterSpecificationNotes
Appearance White to off-white crystalline solidDarkens upon air exposure (store in dark).
Melting Point 198°C - 202°CSharp mp indicates high purity.
Solubility Soluble in hot water, alcohol; Insoluble in cold waterBasis for recrystallization purification.
pKa ~6.3Weak base; protonates on ring Nitrogen.[3]
Pathway Logic: Impurity Formation

ImpurityPathways Start Intermediate: O-Phosphoryl Species Target Target: This compound Start->Target Cl- Attack (Reflux) Oligomer Impurity B: N-Alkylated Dimers (Tars) Start->Oligomer Amino attack on P-O (Conc. too high) Hydrolysis Impurity A: 2,6-Diamino-4-hydroxypyrimidine (Reversion) Target->Hydrolysis Acidic Boil (Quench too hot)

Caption: Chemical pathways leading to the target molecule versus common impurities (hydrolysis and oligomerization).

References

  • Process for the preparation of 2,4-diamino-6-chloropyrimidine.Google Patents.

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives.MDPI Molecules. 2017, 22(10), 1648.

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3.PMC (PubMed Central). 2016.

  • This compound Properties & Safety.ChemicalBook.

Sources

Technical Support Center: Suzuki Coupling with Chloropyrimidines

[1]

Status: Operational Topic: Troubleshooting Failed Couplings with Electron-Deficient Heterocycles Lead Scientist: Senior Application Specialist

Introduction: Why This Reaction Fails

Coupling chloropyrimidines is significantly more challenging than standard phenyl chloride couplings. As an electron-deficient heteroaromatic system, the chloropyrimidine presents two distinct antagonistic behaviors:

  • High Reactivity toward Nucleophiles: The ring is prone to Nucleophilic Aromatic Substitution (

    
    ), leading to hydrolysis (OH insertion) rather than coupling.
    
  • Catalyst Poisoning: The pyrimidine nitrogens are strong

    
    -donors. They bind competitively to the Palladium center, displacing phosphine ligands and forming unreactive "Pd-sink" complexes [1].
    

This guide provides a logic-driven troubleshooting pathway to resolve these specific failure modes.

Part 1: Diagnostic Workflow

Use this decision tree to identify the root cause of your failure based on the crude LC-MS/NMR data.

TroubleshootingTreeStartAnalyze Crude Reaction MixtureResult1Starting Material (SM)UnchangedStart->Result1Result2Product: Pyrimidinone(Cl replaced by OH)Start->Result2Result3Product: Dehalogenated(Cl replaced by H)Start->Result3Result4Product: Homocoupling(Ar-Ar dimer)Start->Result4Solution1ISSUE: Catalyst PoisoningFIX: Switch to Pd-G3/G4 Precatalysts& Bulky Ligands (XPhos, SPhos)Result1->Solution1Pd deactivated by N-atomsSolution2ISSUE: S_NAr HydrolysisFIX: Use Anhydrous Base (K3PO4)& Aprotic Solvent (Toluene/Dioxane)Result2->Solution2Hydroxide attackSolution3ISSUE: ProtodehalogenationFIX: Increase Catalyst Loading& Switch Solvent to TolueneResult3->Solution3hydride source presentSolution4ISSUE: Slow TransmetallationFIX: Pre-activate Boronic Acidor Switch to Boronic EsterResult4->Solution4Oxidative addition too slow

Figure 1: Diagnostic logic tree for classifying reaction failure modes based on crude analysis.

Part 2: Troubleshooting Guides (Q&A)

Scenario A: The "Dead Catalyst" (No Conversion)

Q: I am using


 or 

and seeing 0% conversion. The starting material remains untouched.

The Diagnosis: You are likely experiencing Catalyst Poisoning .[1] The pyrimidine nitrogens coordinate to the Pd(II) center more strongly than triphenylphosphine (

The Fix: Abandon

bulky, electron-rich dialkylbiaryl phosphine ligands

Recommended Protocol:

  • Precatalyst: Use XPhos Pd G3 or SPhos Pd G3 (1–3 mol%). These precatalysts ensure a 1:1 Pd:Ligand ratio and rapid activation.

  • Alternative:

    
     + XPhos (1:1.2 ratio).
    
  • Solvent: 1,4-Dioxane or Toluene.

Scenario B: The "Hydrolysis" Nightmare

Q: My LC-MS shows a mass corresponding to [M-Cl+OH]. I am making the pyrimidinone instead of the coupled product.

The Diagnosis: This is


 Hydrolysis



The Fix: You must eliminate water and strong nucleophiles from the system.

  • Switch Base: Use anhydrous

    
      (finely ground) or 
    
    
    .
  • Solvent: Switch to anhydrous 1,4-Dioxane or Toluene .

  • Additive: If solubility is an issue with anhydrous bases, add 1-2 drops of water (controlled amount) or use t-Amyl alcohol, but strictly monitor the reaction.

Data Comparison: Base Effects on Hydrolysis

Base System Solvent Result Mechanism

|

High Hydrolysis


Moderate Hydrolysis


<5% Hydrolysis



Clean Coupling
Scenario C: Protodehalogenation

Q: The Chlorine has been replaced by a Hydrogen atom ([M-Cl+H]).

The Diagnosis: This is Protodehalogenation . It occurs when the Oxidative Addition complex forms, but Transmetallation is too slow. The Pd-intermediate then undergoes side reactions (often abstracting a hydride from the solvent, especially alcohols or THF) or

The Fix:

  • Accelerate Transmetallation: Ensure your boronic acid is pure. If using a boronic ester, add a Lewis acid promoter or switch to a more reactive boronic acid.

  • Solvent Switch: Avoid alcohols (MeOH, EtOH) or THF if this occurs. Use Toluene or DME .

  • Concentration: Run the reaction more concentrated (0.5 M to 1.0 M) to favor the intermolecular coupling over solvent interaction.

Part 3: The "Gold Standard" Protocol

If standard attempts fail, adopt this high-performance protocol designed specifically for difficult heteroaryl chlorides. This system uses a "Precatalyst" strategy to guarantee active Pd(0) generation without poisoning.

Materials
  • Substrate: Chloropyrimidine (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) - 2.0 mol%

  • Base:

    
     (tribasic, anhydrous, finely ground) - 2.0 equiv
    
  • Solvent: 1,4-Dioxane (Anhydrous) or Toluene/Water (10:1 if hydrolysis is not observed)

  • Temperature: 80°C - 100°C

Step-by-Step Procedure
  • Charge Solids: In a vial equipped with a stir bar, add the Chloropyrimidine, Boronic Acid,

    
    , and XPhos Pd G3.
    
  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3). Crucial: Oxygen kills the active catalyst species.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Place in a pre-heated block at 80°C. Stir vigorously (1000 rpm).

    • Note: High stirring speed is essential for heterogeneous bases like

      
      .
      
  • Monitoring: Check LC-MS at 1 hour. If stuck, raise temp to 100°C.

Part 4: Mechanistic Visualization

Understanding the competition between the "Productive Cycle" and the "Poisoning Cycle" is vital for selecting the right ligand.

MechanismPdPd(0) Active SpeciesPoisonComplexDEAD CATALYST(Pd-N Coordination)Pd->PoisonComplex Pyrimidine N-binding(No Bulky Ligand)OxAddOxidative Addition(Pd-Cl Complex)Pd->OxAdd + Cl-Pyrimidine(With Bulky Ligand)ClPyrChloropyrimidineTransMetTransmetallation(with Ar-B(OH)2)OxAdd->TransMet + Base/Boronic AcidProdBiaryl ProductTransMet->Prod Reductive EliminationProd->Pd Catalyst Regeneration

Figure 2: Competition between productive oxidative addition and catalyst poisoning by nitrogen coordination.

References

  • Catalyst Poisoning & N-Heterocycles

    • Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides."[2] Journal of Organic Chemistry, 2007, 72(14), 5104–5112. Link

    • Insight: Establishes the necessity of bulky ligands to prevent N-coordin
  • Buchwald Precatalysts (G3/G4)

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920. Link

    • Insight: Describes the generation of active Pd(0) from air-stable precatalysts, crucial for reproducible kinetics.
  • Hydrolysis & Side Reactions

    • Littke, A. F., & Fu, G. C.[2] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. Link

    • Insight: Comprehensive review covering side reactions like hydrolysis and dehalogen
  • Protodehalogenation Mechanisms

    • Navarro, O., et al. "General Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Bromides." Journal of Organic Chemistry, 2004, 69(9), 3173–3180. Link

    • Insight: Discusses solvent effects and the role of NHC ligands in preventing dehalogen

Technical Support Center: 4-Chloro-2,6-diaminopyrimidine Workup Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Topic: Workup & Purification of Reactions Involving 4-Chloro-2,6-diaminopyrimidine (CAS 156-83-2) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This compound (DACP) is a versatile electrophile used primarily in SNAr reactions to synthesize 2,4,6-triaminopyrimidines (e.g., Minoxidil intermediates) and bicyclic heterocycles.

The Core Challenge: Unlike highly reactive 2-chloropyrimidines, DACP possesses two electron-donating amino groups that deactivate the ring toward nucleophilic attack. This often necessitates forcing conditions (high heat, polar aprotic solvents) which complicate the workup. Furthermore, the competition between substitution (desired) and hydrolysis (undesired formation of 2,6-diamino-4-hydroxypyrimidine) requires precise pH control during isolation.

Module 1: Critical Properties & Solubility Profile

Before initiating workup, you must understand how the starting material behaves compared to your likely product.

Table 1: Physicochemical Properties for Workup Design
PropertyValueImplication for Workup
Molecular Weight 144.56 g/mol Small molecule; prone to emulsion if not salted out.[1]
Melting Point 199–202 °CHigh MP allows for aggressive drying without sublimation.
pKa (Predicted) ~3.7 (N-ring) / ~6.3 (amine)Amphoteric character. Soluble in dilute acid (protonation) and partially soluble in strong base (if hydrolysis occurs).
Water Solubility Slightly SolubleCritical: It does not crash out quantitatively from water alone; requires pH adjustment or salting out.
Alcohol Solubility Soluble (Hot), Insoluble (Cold)Ideal: Recrystallization or "crash-out" workups are best performed in EtOH/MeOH.
DMF/DMSO Solubility HighDifficult to remove; requires extensive water washing or lyophilization.

Module 2: Primary Workup Protocols

Protocol A: The "Alcoholic Crash-Out" (Recommended)

Best for: Reactions performed in refluxing Ethanol, Methanol, or n-Butanol.

Logic: The product (usually a tri-substituted pyrimidine) is often less soluble in cold alcohols than the starting material or the hydrochloride salts formed.

  • Cooling: Allow the reaction mixture to cool slowly from reflux to Room Temperature (RT), then chill to 0–5 °C in an ice bath for 1 hour.

  • Filtration: Filter the precipitate.[2]

    • Checkpoint: If the filtrate is cloudy, the product may be forming a supersaturated solution.

  • Washing: Wash the filter cake with cold ethanol (2 x volume of cake).

  • Salt Removal: The precipitate likely contains amine hydrochloride salts (Side Product). Suspend the solid in water, stir for 30 minutes, and neutralize with saturated NaHCO3 or 10% NaOH to pH 8–9.

  • Final Isolation: Filter the remaining solid (Free Base Product) and dry.

Protocol B: The "Polar Aprotic" Rescue (DMF/DMSO Removal)

Best for: Reactions requiring high heat in DMF, DMSO, or NMP.

Logic: You cannot distill DMF/DMSO without decomposing many pyrimidines. You must use aqueous partitioning.

  • Quench: Pour the reaction mixture into 5–10 volumes of ice-cold brine (saturated NaCl solution).

    • Why Brine? It increases the ionic strength, forcing the organic product out of the aqueous/DMF phase.

  • Extraction: Extract with Ethyl Acetate (EtOAc) or THF (3x). Avoid DCM if possible, as DMF partitions poorly into DCM compared to EtOAc.

  • Back-Wash (Crucial Step): Wash the combined organic layers 5 times with water.

    • Reasoning: This aggressively removes residual DMF.

  • Drying: Dry over Na2SO4, filter, and concentrate.

Module 3: Troubleshooting & Impurity Management

Visualizing the Workup Logic

The following decision tree guides you through the separation of the Product from the Starting Material (SM) and the Hydrolysis Impurity (DAHP).

WorkupLogic Start Crude Reaction Mixture SolventCheck Reaction Solvent? Start->SolventCheck Alcohol Alcohol (EtOH/MeOH) SolventCheck->Alcohol Low BP Polar Polar Aprotic (DMF/DMSO) SolventCheck->Polar High BP CoolFilter Cool to 0°C & Filter Alcohol->CoolFilter AqueousQuench Pour into 10x Ice Water/Brine Polar->AqueousQuench Precipitate Solid Precipitate Obtained? CoolFilter->Precipitate AqueousQuench->Precipitate YesPrecip Filter Solid (Crude Product + Salts) Precipitate->YesPrecip Yes NoPrecip Extract w/ EtOAc Backwash 5x H2O Precipitate->NoPrecip No (Oiling out) ImpurityCheck Impurity Removal Step YesPrecip->ImpurityCheck NoPrecip->ImpurityCheck FinalClean Wash w/ 1M NaOH (Removes Hydrolysis Impurity) ImpurityCheck->FinalClean FinalProduct Pure Product (Free Base) FinalClean->FinalProduct

Figure 1: Decision tree for isolating products derived from this compound based on reaction solvent and physical state.

Specific Impurity: 2,6-Diamino-4-hydroxypyrimidine (DAHP)

The Issue: If your reaction contained trace water or was refluxed too long in un-dried solvents, the chloro group hydrolyzes to a hydroxyl group (tautomerizes to the ketone). The Fix: Exploiting Acidity.

  • DACP (SM) = Weak Base.[3]

  • Product (Triamino) = Base.[3]

  • DAHP (Impurity) = Amphoteric (Phenolic OH is acidic, pKa ~9-10).

Procedure:

  • Dissolve the crude solid in EtOAc.

  • Wash with 1M NaOH (2x).

    • Mechanism:[4][5][6][7] The NaOH deprotonates the hydroxyl group of the impurity, pulling it into the aqueous layer as the sodium salt. The amino-product remains in the organic layer.

  • Wash organic layer with Brine, dry, and concentrate.

Module 4: Frequently Asked Questions (Support Tickets)

Ticket #001: "My product is oiling out instead of crystallizing."

Diagnosis: This is common in DMF/DMSO reactions or when the product has high lipophilicity. Solution:

  • Decant the supernatant aqueous layer.[2]

  • Dissolve the oil in a minimal amount of hot Methanol or Isopropanol.

  • Add water dropwise until slight turbidity persists.

  • Scratch the flask walls with a glass rod and cool overnight. If it fails, proceed to column chromatography (DCM:MeOH 95:5).

Ticket #002: "I have low yields and recovered starting material."

Diagnosis: The 2,6-amino groups deactivate the 4-chloro position. Standard SNAr conditions (mild heat) are insufficient. Solution:

  • Catalysis: Add 10–20 mol% NaI (Sodium Iodide). This generates the 4-Iodo intermediate in situ, which is more reactive (Finkelstein reaction logic).

  • Temperature: Switch solvent to n-Butanol (BP 117°C) or Ethylene Glycol to achieve higher internal temperatures.

Ticket #003: "The product is colored (Pink/Red) but NMR is clean."

Diagnosis: Oxidation of the electron-rich amino groups (aniline-like oxidation) caused by air exposure during hot workup. Solution:

  • Perform a charcoal filtration. Dissolve product in hot EtOH, add Activated Carbon (10 wt%), reflux for 15 mins, and filter through Celite.

  • Store the final product under Nitrogen/Argon in the dark.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

  • Crivello, J. V. (1981). Process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. U.S. Patent 4,287,344.
  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (Provides context on SNAr reactivity of deactivated pyrimidines). Retrieved from [Link][8]

  • Organic Syntheses. 2,4-Diamino-6-hydroxypyrimidine.[9] (Background on the hydrolysis impurity synthesis and properties). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro-2,6-diaminopyrimidine and 2-Chloro-4,6-diaminopyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of the correct building block is paramount to the success of a synthetic route. The chlorodiaminopyrimidines are a class of heterocyclic compounds that serve as versatile intermediates, particularly in the synthesis of antiviral and anticancer agents.[1][2] This guide provides an in-depth comparison of the reactivity of two common isomers: 4-Chloro-2,6-diaminopyrimidine and 2-Chloro-4,6-diaminopyrimidine, with a focus on their behavior in nucleophilic aromatic substitution (SNAr) reactions.

Structural and Physicochemical Overview

This compound and 2-Chloro-4,6-diaminopyrimidine are structural isomers with the same molecular formula (C₄H₅ClN₄) but different arrangements of substituents on the pyrimidine ring.[3] This seemingly minor difference leads to significant variations in their chemical reactivity.

The pyrimidine ring is inherently electron-deficient (a π-deficient heterocycle) due to the presence of two electronegative nitrogen atoms.[4] This property makes the ring susceptible to attack by nucleophiles, facilitating SNAr reactions, a mechanism that is typically challenging for standard benzene rings unless they are activated by potent electron-withdrawing groups.[4][5][6]

The reactivity of these isomers is further modulated by the electronic interplay of the chloro and amino substituents:

  • Chloro Group: Acts as an electron-withdrawing group via the inductive effect and serves as a good leaving group in SNAr reactions.

  • Amino Groups: Function as strong electron-donating groups through resonance, increasing the electron density of the ring.[7][8]

The critical distinction lies in the positional effects of these groups relative to each other and the ring nitrogens.

PropertyThis compound2-Chloro-4,6-diaminopyrimidine
Synonyms 2,6-Diamino-4-chloropyrimidine6-Chloro-2,4-diaminopyrimidine
CAS Number 156-83-2156-83-2
Molecular Formula C₄H₅ClN₄C₄H₅ClN₄
Molecular Weight 144.56 g/mol 144.56 g/mol
Appearance White to pale yellow crystalline solidWhite to off-white crystalline powder
Melting Point 199-202 °C199-202 °C (often sold as the same CAS)
pKa 3.66 (Predicted)6.3[9]

Note: Both isomers are often referenced under the same CAS number (156-83-2), which can be a source of confusion. It is crucial to verify the structure by analytical methods.[3][10][11]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of SNAr reactions is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5] The rate of reaction is directly influenced by the stability of this intermediate. A more stable intermediate implies a lower activation energy and a faster reaction.

The Electronic Argument: Stability of the Meisenheimer Complex

The pyrimidine ring's nitrogen atoms are key to stabilizing the negative charge of the Meisenheimer complex.

  • This compound: When a nucleophile attacks the C4 position, the resulting negative charge is delocalized across the ring and, most importantly, onto the nitrogen atom at the para position (N1). This para-relationship provides powerful resonance stabilization, a well-established factor that significantly enhances reactivity in SNAr on six-membered nitrogen heterocycles.[6][12]

  • 2-Chloro-4,6-diaminopyrimidine: Attack at the C2 position places the negative charge between the two ring nitrogens (N1 and N3). Both nitrogens contribute to stabilizing the anionic intermediate.

SNAr_Mechanism_Comparison cluster_4chloro This compound Reactivity cluster_2chloro 2-Chloro-4,6-diaminopyrimidine Reactivity 4_start 4-Chloro Isomer 4_meisenheimer Meisenheimer Complex (Charge on N1, N3) 4_start->4_meisenheimer + Nu⁻ 4_nu Nucleophile (Nu⁻) 4_nu->4_start 4_product Substituted Product 4_meisenheimer->4_product - Cl⁻ 4_cl Cl⁻ 2_start 2-Chloro Isomer 2_meisenheimer Meisenheimer Complex (Charge on N1, N3) 2_start->2_meisenheimer + Nu⁻ 2_nu Nucleophile (Nu⁻) 2_nu->2_start 2_product Substituted Product 2_meisenheimer->2_product - Cl⁻ 2_cl Cl⁻ reactivity_node 4-Chloro Isomer shows higher reactivity due to stronger para-N stabilization and lower steric hindrance.

Caption: SNAr mechanism for the two isomers.

The Steric Argument: Accessibility of the Reaction Center

Steric hindrance refers to the slowing of chemical reactions due to the bulk of atoms or groups near the reaction site.[13][14]

  • This compound: The C4 position is flanked by a C5-hydrogen and the N3 atom of the ring. While the ortho amino group at C6 exerts some influence, the approach of a nucleophile is relatively unhindered.

  • 2-Chloro-4,6-diaminopyrimidine: The C2 position is situated directly between the two ring nitrogens and is ortho to both the C4 and C6 amino groups. This crowded environment can sterically hinder the approach of a nucleophile, especially a bulky one.[15] Furthermore, repulsion between the lone pairs of the ring nitrogens and the incoming electron-rich nucleophile may be more pronounced at the C2 position.[12]

Overall Reactivity Assessment:

Based on both electronic and steric factors, This compound is predicted to be significantly more reactive towards nucleophilic aromatic substitution than 2-Chloro-4,6-diaminopyrimidine. The superior electronic activation from the para-nitrogen and lower steric hindrance at the C4 position are the primary drivers for this enhanced reactivity.

Experimental Protocol: A Comparative Amination Study

To provide a practical framework for validating the reactivity principles discussed, the following protocol describes a comparative amination reaction using morpholine as the nucleophile. This self-validating system allows for a direct comparison of reaction rates and yields under identical conditions.

Objective: To compare the rate of substitution of the chloro group in this compound and 2-Chloro-4,6-diaminopyrimidine with morpholine.

Materials:

  • This compound (Isomer 1)

  • 2-Chloro-4,6-diaminopyrimidine (Isomer 2)

  • Morpholine

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Step-by-Step Methodology:
  • Reaction Setup (Parallel Reactions):

    • In two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 1.0 mmol of the respective chlorodiaminopyrimidine isomer (144.6 mg).

    • To each flask, add 5 mL of DMF. Stir until the solid is fully dissolved.

    • To each flask, add morpholine (1.2 mmol, 104.5 mg, 0.10 mL).

    • To each flask, add DIPEA (1.5 mmol, 193.9 mg, 0.26 mL) to act as a non-nucleophilic base to quench the HCl byproduct.

  • Reaction and Monitoring:

    • Place both flasks in a preheated oil bath at 80 °C.

    • Start timing the reactions simultaneously.

    • Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes). Use a mobile phase of 10% methanol in dichloromethane. The starting material should have a different Rf value than the more polar product.

    • Record the time required for the complete consumption of the starting material in each reaction.

  • Workup and Isolation:

    • Once a reaction is complete (as determined by TLC), cool the flask to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 20 mL of water and 20 mL of EtOAc.

    • Separate the layers. Extract the aqueous layer twice more with 15 mL of EtOAc.

    • Combine the organic layers and wash with 20 mL of saturated NaHCO₃ solution, followed by 20 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis and Data Comparison:

    • Purify the product by column chromatography or recrystallization if necessary.

    • Determine the final mass and calculate the percentage yield for each reaction.

    • Confirm the identity of the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

    • Compare the reaction times and yields for the two isomers.

Experimental_Workflow start Start end End process process decision decision setup Dissolve Isomer in DMF Add Morpholine & DIPEA heat Heat to 80 °C setup->heat 2. Heating monitor Monitor by TLC heat->monitor 3. Monitoring decision_complete Reaction Complete? monitor->decision_complete Check Progress decision_complete->monitor No workup Quench, Extract with EtOAc Wash & Dry decision_complete->workup Yes 4. Workup isolate Concentrate under reduced pressure workup->isolate 5. Isolation analyze Calculate Yield Spectroscopic Confirmation isolate->analyze 6. Analysis analyze->end

Caption: Workflow for the comparative amination experiment.

Expected Experimental Outcome

Based on the theoretical analysis, the experiment should yield the following results:

ParameterThis compound2-Chloro-4,6-diaminopyrimidineJustification
Reaction Time ShorterLongerHigher reactivity due to superior electronic activation and lower steric hindrance.
Yield HigherLowerA faster, more efficient reaction typically leads to higher yields and fewer side products.

Conclusion and Recommendation

For synthetic chemists and drug development professionals, this means:

  • When a rapid and high-yielding substitution at the chloro-position is desired, This compound is the superior choice. It will likely react under milder conditions and provide a cleaner product profile.

  • 2-Chloro-4,6-diaminopyrimidine may be preferred in scenarios where the C4 and C6 positions need to remain unsubstituted for subsequent functionalization, or if a lower reactivity is intentionally sought to achieve selectivity in a more complex molecule.

By understanding the fundamental principles governing the reactivity of these isomers, researchers can make more informed decisions, optimizing synthetic strategies to save time, resources, and accelerate the development of novel chemical entities.

References

  • Chem-Impex. (n.d.). This compound.
  • Sihauli Chemicals Pvt Ltd. (n.d.). This compound Manufacturer & Exporter from India.
  • ChemicalBook. (2023, October 12). This compound: properties, applications and safety.
  • Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link].

  • ChemicalBook. (n.d.). This compound | 156-83-2.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link].

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link].

  • Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link].

  • National Institutes of Health. (n.d.). 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem. Retrieved from [Link].

  • Haihang Industry. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.
  • Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. Retrieved from [Link].

  • National Institutes of Health. (n.d.). Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects - PMC. Retrieved from [Link].

  • RSC Publishing. (n.d.). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Retrieved from [Link].

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link].

  • SciSpace. (n.d.). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Retrieved from [Link].

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link].

  • ACS Publications. (2023, August 24). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids | The Journal of Organic Chemistry. Retrieved from [Link].

  • National Institutes of Health. (2012, February 6). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export - PMC. Retrieved from [Link].

  • CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Retrieved from [Link].

  • RSC Publishing. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry. Retrieved from [Link].

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link].

  • Quora. (2024, February 28). Why are pyrimidines generally restricted to anti-conformation?. Retrieved from [Link].

  • YouTube. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. Retrieved from [Link].

Sources

A Comparative Guide to Purity Assessment of Synthesized 4-Chloro-2,6-diaminopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-2,6-diaminopyrimidine is a pivotal chemical intermediate, playing a critical role as a building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its molecular structure is particularly significant in the development of antiviral and anticancer agents.[1] Given its integral role in the production of therapeutic and agricultural products, the purity of this compound is of paramount importance. Impurities can affect the safety, efficacy, and stability of the final products, and their presence is strictly regulated by authorities like the FDA and EMA.

This guide provides an in-depth comparison of various analytical techniques for assessing the purity of synthesized this compound. We will delve into the principles, experimental protocols, and comparative advantages and limitations of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Differential Scanning Calorimetry (DSC), and other complementary methods. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most appropriate analytical strategies for their specific needs.

Understanding Potential Impurities in the Synthesis of this compound

A thorough understanding of the synthesis process is fundamental to identifying potential impurities. This compound is commonly synthesized from 2,4-diamino-6-hydroxypyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2][3]

cluster_0 Synthesis Pathway cluster_1 Potential Impurities A 2,4-diamino-6-hydroxypyrimidine C This compound A->C Chlorination B Phosphorus Oxychloride (POCl3) D Unreacted Starting Material (2,4-diamino-6-hydroxypyrimidine) E By-products F Residual Solvents G Inorganic Salts

Caption: Synthesis pathway and potential impurities.

The primary process-related impurity to monitor is the unreacted starting material, 2,4-diamino-6-hydroxypyrimidine . Other potential impurities include by-products from side reactions, residual solvents used during the reaction and purification steps, and inorganic salts.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

Reversed-phase HPLC is the most widely used technique for the purity assessment of this compound due to its high resolution, sensitivity, and quantitative accuracy. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Detailed Experimental Protocol for HPLC Analysis

This protocol is adapted from a validated method for the closely related compound, 2,4-diamino-6-hydroxypyrimidine, and is suitable for the analysis of this compound.[4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: YMC-Pack ODS-AQ, 150 x 4.6 mm, 3 µm, or equivalent C18 column.[4]

    • Mobile Phase:

      • A: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in water.[4]

      • B: Methanol.[4]

    • Gradient Elution:

      • 0-1.8 min: 10% B

      • 1.8-8.5 min: 10% to 50% B

      • 8.5-11 min: 50% B

      • 11-11.1 min: 50% to 10% B

      • 11.1-17.1 min: 10% B (equilibration)[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Injection Volume: 1 µL.[4]

    • Detection Wavelength: 210 nm.[4]

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile:Water (1:1 v/v).[4]

    • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the diluent to a final concentration of approximately 2 mg/mL.[4]

    • Standard Solution (for impurity identification): Prepare a solution of the starting material, 2,4-diamino-6-hydroxypyrimidine, in the diluent at a concentration of approximately 0.01 mg/mL.[4]

Data Interpretation

The purity of the sample is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. The presence of the starting material as an impurity can be confirmed by comparing the retention time of any minor peaks in the sample chromatogram to that of the 2,4-diamino-6-hydroxypyrimidine standard.

A Sample Preparation (Dissolve in ACN:H2O) B HPLC System A->B C C18 Column B->C D Gradient Elution C->D E UV Detection at 210 nm D->E F Data Acquisition & Processing E->F G Purity Calculation (Area % Method) F->G Start Purity Assessment Goal? A Routine QC (Purity %) Start->A Quantitative B Structural Confirmation Start->B Qualitative C Impurity Identification Start->C Qualitative D Volatile Impurities Start->D Specific E HPLC A->E F NMR B->F C->F H LC-MS C->H G GC-MS D->G

Sources

A Guide to the Structural Confirmation of 4-Chloro-2,6-diaminopyrimidine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Unraveling the Nomenclature: Identifying the Correct Isomer

A significant point of confusion surrounding 4-Chloro-2,6-diaminopyrimidine N-oxide is its varied nomenclature. It is frequently referred to by several names, including:

  • 2,4-Diamino-6-chloropyrimidine 3-oxide[1][2]

  • 2,6-Diamino-4-chloropyrimidine 1-oxide[3]

  • 6-Chloro-2,4-diaminopyrimidine 3-oxide[4]

  • Minoxidil EP Impurity A[3][4]

These names, associated with the CAS number 35139-67-4 , all refer to the same chemical entity. The different numbering of the pyrimidine ring is the primary source of this ambiguity. The definitive structure, as confirmed by its SMILES (O=N1=C(N)C=C(Cl)N=C1N) and InChI (InChI=1S/C4H5ClN4O/c5-2-1-3(6)9(10)4(7)8-2/h1H,6H2,(H2,7,8)) identifiers, places the N-oxide on the nitrogen atom at position 1 (or 3, depending on the numbering convention starting point).[3]

For clarity and consistency throughout this guide, we will refer to the confirmed structure as 2,4-Diamino-6-chloropyrimidine 3-oxide .

Potential Isomeric Structures

The N-oxidation of this compound can theoretically lead to two possible isomers, depending on which of the two ring nitrogens is oxidized. The presence of substituents on the pyrimidine ring influences the electron density and, consequently, the site of oxidation.

G cluster_0 Possible N-Oxide Isomers Isomer_A 2,4-Diamino-6-chloropyrimidine 3-oxide (Confirmed Structure) Isomer_B 2,6-Diamino-4-chloropyrimidine 1-oxide (Alternative Structure)

Caption: Potential isomers of this compound N-oxide.

Synthesis and Structural Elucidation Workflow

The synthesis of 2,4-Diamino-6-chloropyrimidine 3-oxide is typically achieved through the oxidation of the parent molecule, this compound. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like sodium tungstate.

The following workflow outlines the key steps in confirming the structure of the resulting N-oxide.

G Start Synthesis of N-oxide NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Primary Analysis MS Mass Spectrometry Start->MS Molecular Weight and Fragmentation Confirmation Structural Confirmation NMR->Confirmation MS->Confirmation Xray X-ray Crystallography (if single crystals are obtained) Xray->Confirmation Definitive 3D Structure

Caption: Workflow for the structural confirmation of 2,4-Diamino-6-chloropyrimidine 3-oxide.

Experimental Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. A key piece of evidence for the structure of 2,4-Diamino-6-chloropyrimidine 3-oxide comes from its ¹H NMR spectrum. A published spectrum is available and serves as a reference.[5]

Expected vs. Observed ¹H NMR Data

Proton Expected Chemical Shift (ppm) for Isomer A Expected Chemical Shift (ppm) for Isomer B Observed Chemical Shift (ppm)[5]
Ring CHDeshielded due to adjacent N-oxideLess deshieldedA single peak is observed, consistent with one proton on the ring.
NH₂ at C2Broad singletBroad singletBroad signals corresponding to the amino groups are expected.
NH₂ at C4Broad singletBroad singletBroad signals corresponding to the amino groups are expected.

The precise chemical shift of the ring proton is highly informative. The electron-withdrawing nature of the N-oxide group deshields adjacent protons, causing them to resonate at a higher chemical shift (further downfield). By comparing the observed chemical shift with predicted values for both isomers, the position of the N-oxide can be inferred.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data

Carbon Expected Chemical Shift (ppm) for Isomer A Expected Chemical Shift (ppm) for Isomer B
C2Affected by the amino groupAffected by the amino group
C4Significantly deshielded by the N-oxideLess affected
C5Affected by adjacent chloro and CH groupsAffected by adjacent chloro and CH groups
C6Affected by the chloro groupSignificantly deshielded by the N-oxide

A comparison of the predicted and experimentally obtained ¹³C NMR spectrum would allow for the unambiguous assignment of the N-oxide position.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Molecular Ion Peak

The mass spectrum of 2,4-Diamino-6-chloropyrimidine 3-oxide is expected to show a molecular ion peak (M+) corresponding to its molecular weight of approximately 160.56 g/mol . The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third of the M+ peak, due to the natural abundance of the ³⁷Cl isotope.

Fragmentation Pattern

The fragmentation of the molecular ion can provide further structural clues. Common fragmentation pathways for N-oxides include the loss of an oxygen atom (M-16) or the loss of a hydroxyl radical (M-17). The fragmentation of the pyrimidine ring itself would also produce characteristic fragments.

G M_plus Molecular Ion (M⁺) m/z ≈ 160.56 M_minus_O Loss of O (m/z ≈ 144.56) M_plus->M_minus_O M_minus_OH Loss of OH (m/z ≈ 143.56) M_plus->M_minus_OH Ring_Frag Ring Fragmentation M_plus->Ring_Frag

Caption: Expected major fragmentation pathways for 2,4-Diamino-6-chloropyrimidine 3-oxide in mass spectrometry.

X-ray Crystallography

For a definitive and unambiguous confirmation of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[6][7] If suitable crystals of 2,4-Diamino-6-chloropyrimidine 3-oxide can be obtained, this technique would provide precise bond lengths, bond angles, and the exact location of the N-oxide group, leaving no room for ambiguity.

Conclusion

The structural confirmation of this compound N-oxide, more precisely named 2,4-Diamino-6-chloropyrimidine 3-oxide, relies on a combination of modern analytical techniques. While nomenclature can be a source of confusion, the consistent use of CAS number 35139-67-4 provides a clear identifier for this specific isomer. The synthesis via oxidation of the parent pyrimidine is a well-established route.

The primary evidence for the location of the N-oxide group comes from ¹H NMR spectroscopy, with the chemical shift of the ring proton being a key indicator. Further confirmation is provided by mass spectrometry, which establishes the molecular weight and offers insights into the structure through fragmentation analysis. For absolute confirmation, X-ray crystallography remains the ultimate method.

By employing a systematic workflow of synthesis followed by spectroscopic and spectrometric analysis, researchers and drug development professionals can confidently verify the structure of this vital pharmaceutical intermediate, ensuring the quality and consistency of their synthetic processes.

References

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Acta Crystallographica Section E. Crystal structure of 2,4-diamino-6-oxo-3,6-dihydropyrimidin-1-ium p-toluenesulfonate. [Link]

  • ResearchGate. Figure S1. 1 H NMR spectrum of 2,6-diamino-4-chloro-pyrimidine N-oxide.[Link]

  • Bio-protocol. Preparation and Characterization of Minoxidil Emulgel. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • ResearchGate. Pyrimidine N‐oxides. Oxidation of 5‐nitroso‐2,4,6‐triaminopyrimidine. [Link]

  • ACS Publications. Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. [Link]

  • Google Patents. Process for preparing 2,4-diamino-6-piperidylpyrimidine-3-n-oxide.
  • SynZeal. Minoxidil EP Impurity A | 35139-67-4. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Preparation and evaluation of minoxidil nanoemulgel topical formulations. [Link]

  • PubChem. 2,4-Diamino-6-chloropyrimidine. [Link]

  • PubChem. pyrimidine N-oxide. [Link]

  • Veeprho. Minoxidil EP Impurity A | CAS 35139-67-4. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Google Patents.
  • Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. [Link]

  • LOCKSS. on the structural determination of pyrimidine n-oxides. [Link]

  • Refubium - Freie Universität Berlin. The Boekelheide Rearrangement of Pyrimidine N‐oxides as a Case Study of Closed or Open Shell Reactions. [Link]

  • YouTube. Fragmentation in Mass Spectrometry. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • University of Nebraska–Lincoln. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

Sources

The Definitive Guide to LC-MS Analysis of Pyrimidine Metabolism Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analysis of Pyrimidine Metabolism Intermediates by LC-MS Content Type: Publish Comparison Guide

Executive Summary

Pyrimidine metabolism involves a complex network of highly polar, hydrophilic intermediates—nucleotides (UTP, CTP, dTTP), nucleosides (uridine, cytidine), and nucleobases (uracil, cytosine). Their analysis presents a specific "polarity paradox": these metabolites are too polar for standard Reversed-Phase (RP) chromatography but often too similar in structure (isomers) for simple separation.

This guide objectively compares the two dominant analytical strategies—Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase (IP-RP) —providing experimental protocols, decision frameworks, and data-driven insights to ensure robust quantification in drug development and metabolic flux studies.

The Biological Context: Why Specificity Matters

Pyrimidine metabolism is bifurcated into De Novo Synthesis (highly active in tumors) and Salvage Pathways (maintenance). Distinguishing between these pools is critical for efficacy studies of antimetabolite drugs (e.g., 5-Fluorouracil, Gemcitabine).

Visualization: Pyrimidine Metabolic Pathway & Analytical Targets

PyrimidinePathway Glutamine Glutamine (Start) CarbamoylP Carbamoyl Phosphate Glutamine->CarbamoylP CAD Complex Orotate Orotate (Key Intermediate) CarbamoylP->Orotate De Novo UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP CTP Synthase Uridine Uridine (Salvage) Uridine->UMP Uridine-Cytidine Kinase Uracil Uracil Uracil->Uridine Salvage

Figure 1: Simplified Pyrimidine Biosynthesis & Salvage Pathway. Green nodes indicate nucleotides requiring ion-pairing or HILIC for retention; Orange nodes are nucleosides amenable to standard RP or HILIC.

Strategic Method Comparison: HILIC vs. IP-RP

The choice between HILIC and IP-RP is not just about preference; it is a trade-off between MS sensitivity and chromatographic resolution .

Comparative Data Analysis
FeatureMethod A: HILIC (Zwitterionic) Method B: Ion-Pairing RP (IP-RP)
Mechanism Partitioning into water-enriched layer on polar surface.Hydrophobic interaction via ion-pairing reagent (e.g., TBA, DBAA).
Retention of Triphosphates Excellent (elute last).Excellent (tunable by reagent conc.).
MS Sensitivity (ESI-) High (High organic content enhances desolvation).Medium/Low (Reagents suppress ionization).
Isomer Separation Good (e.g., Uridine vs. Pseudouridine).Superior (Best for structural isomers).
System Contamination Low (Clean buffers like Amm. Acetate).High (Reagents permanently coat LC lines/MS source).
Equilibration Time Long (20-30 column volumes).Moderate (10-15 column volumes).
Matrix Tolerance Low (Sensitive to salt/phospholipids).Moderate (Reagents mask some effects).
Expert Verdict
  • Choose HILIC if: You are using a high-end MS (Orbitrap/Q-TOF) for untargeted metabolomics or require high sensitivity for low-abundance intermediates (e.g., dCTP).

  • Choose IP-RP if: You are quantifying structural isomers (e.g., ADP-ribose vs. other phosphates) or using a dedicated Triple Quad (QqQ) where source contamination is acceptable for the sake of robustness.

Detailed Experimental Protocols

Protocol A: Sample Preparation (The "Quench & Crash")

Metabolite turnover is rapid (seconds). This protocol stops enzymatic activity immediately.

  • Harvesting:

    • Adherent Cells: Wash rapidly ( <5s) with 37°C PBS. Aspirate. Immediately add -80°C Extraction Solvent (80:20 Methanol:Water).

    • Plasma/Media:[1][2][3][4] Add 100 µL sample to 400 µL -20°C Acetonitrile .

  • Extraction:

    • Scrape cells on dry ice. Transfer to Eppendorf.

    • Vortex vigorously for 30s.

    • Incubate at -80°C for 20 min (improves protein precipitation).

  • Clarification:

    • Centrifuge at 20,000 x g for 15 min at 4°C.

    • Transfer supernatant to a new glass vial. Do not use plastic if analyzing hydrophobic compounds, but for pyrimidines, standard PP is acceptable.

  • Reconstitution (Critical Step):

    • Evaporate to dryness under N2.

    • HILIC: Reconstitute in ACN:Water (80:20) . Note: Reconstituting in 100% water causes peak distortion in HILIC.

    • IP-RP: Reconstitute in Water .

Protocol B: HILIC-MS/MS Workflow (Recommended)
  • Column: Polymer-based Zwitterionic HILIC (e.g., Merck SeQuant ZIC-pHILIC), 150 x 2.1 mm, 5 µm. Polymeric is preferred over silica for pH stability.

  • Mobile Phase A: 20 mM Ammonium Carbonate in Water, pH 9.0 (Adjust with NH4OH).

  • Mobile Phase B: 100% Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 80% B (Isocratic hold for equilibration)

    • 2-17 min: 80% -> 20% B (Linear gradient)

    • 17-20 min: 20% B (Wash)

    • 20-30 min: 80% B (Re-equilibration)

  • MS Parameters (Source - ESI Negative):

    • Spray Voltage: -3.5 kV

    • Capillary Temp: 320°C

    • Sheath Gas: 45 arb units

Protocol C: IP-RP Workflow (Alternative)
  • Column: C18 (e.g., Waters Acquity HSS T3), 100 x 2.1 mm, 1.8 µm.

  • Ion Pairing Reagent: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid.

  • Mobile Phase A: Water + TBA/Acetic Acid.

  • Mobile Phase B: Methanol + TBA/Acetic Acid.

  • Gradient: 0% B to 50% B over 15 mins.

  • Warning: Once a system runs IP reagents, it is permanently dedicated to this method.

Critical Challenges & Self-Validating Solutions

Challenge 1: In-Source Fragmentation

Triphosphates (UTP, CTP) are labile and can lose a phosphate group in the MS source, appearing as diphosphates (UDP, CDP). This leads to false quantification .

  • Validation Step: Inject a pure UTP standard. Monitor the UDP MRM transition. If a UDP peak appears at the UTP retention time, your source voltage is too high.

  • Solution: Lower the declustering potential (DP) or cone voltage until the "crosstalk" is <1%.

Challenge 2: Isobaric Interference

Uridine (Nucleoside) and Pseudouridine (RNA modification marker) have the same mass (m/z 243).

  • Validation Step: Ensure baseline chromatographic separation. In HILIC, Pseudouridine typically elutes before Uridine.

  • MRM Distinction:

    • Uridine: 243.1 -> 111.0 (Uracil base)

    • Pseudouridine: 243.1 -> 125.0 (Unique fragment)

Visualization: Method Selection Decision Tree

MethodSelection Start Start: Define Analytical Goal Target Target Analytes? Start->Target Nucleosides Nucleosides Only (Uridine, Cytidine) Target->Nucleosides Phosphates Nucleotides (UTP, CTP, dTMP) Target->Phosphates RP_LC Standard RP-LC (C18) Nucleosides->RP_LC Simple Sensitivity Is Sensitivity Critical? (Low abundance) Phosphates->Sensitivity HILIC HILIC (Amide/ZIC) *Recommended* Sensitivity->HILIC Yes (e.g. <10 nM) IP_RP Ion-Pairing RP (TBA/DBAA) Sensitivity->IP_RP No (Robustness priority)

Figure 2: Decision Matrix for selecting the optimal chromatographic strategy based on analyte class and sensitivity requirements.

References

  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal. [Link]

  • Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites. [Link]

  • Optimized Analytical Procedures for the Untargeted Metabolomic Profiling of Human Urine and Plasma by Combining Hydrophilic Interaction (HILIC) and Reverse-Phase Liquid Chromatography (RPLC)–Mass Spectrometry. Molecular & Cellular Proteomics. [Link]

  • Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Methods in Molecular Biology. [Link]

  • Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study. Archives of Toxicology. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2,6-diaminopyrimidine
Reactant of Route 2
4-Chloro-2,6-diaminopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.